molecular formula C27H35N3O B609070 MIV-6

MIV-6

Numéro de catalogue: B609070
Poids moléculaire: 417.6 g/mol
Clé InChI: AUWUGRCKTQSGJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MIV-6 is an inhibitor of the menin-mixed lineage leukemia (MLL) interaction that closely mimics a natural protein-protein interaction.

Propriétés

Formule moléculaire

C27H35N3O

Poids moléculaire

417.6 g/mol

Nom IUPAC

4-[3-[4-(amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile

InChI

InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2

Clé InChI

AUWUGRCKTQSGJY-UHFFFAOYSA-N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

MIV-6;  MIV 6;  MIV6; 

Origine du produit

United States

Foundational & Exploratory

MIV-6 Mechanism of Action in MLL-Rearranged Leukemia: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, are aggressive hematological malignancies with a historically poor prognosis, particularly in pediatric and infant cases. The fusion proteins generated by these chromosomal translocations are dependent on an interaction with the nuclear protein Menin for their leukemogenic activity. This dependency has highlighted the Menin-MLL interaction as a critical therapeutic target. MIV-6 is a potent and selective small molecule inhibitor designed to disrupt this protein-protein interaction. This technical guide provides a comprehensive overview of the mechanism of action of this compound in MLL-rearranged leukemia, detailing its effects on cellular signaling, gene expression, and cell fate. This document includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Critical Role of the Menin-MLL Interaction in Leukemogenesis

Chromosomal translocations involving the MLL gene on chromosome 11q23 are a hallmark of a distinct and aggressive subset of both acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] These rearrangements fuse the N-terminal portion of the MLL protein with one of over 80 different partner proteins, creating an oncogenic MLL fusion protein.[1] While the wild-type MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for normal hematopoietic development, the MLL fusion proteins lack this methyltransferase activity. Instead, their oncogenic function is critically dependent on the recruitment of other chromatin-modifying complexes to target gene promoters.

A key interactor and essential cofactor for the leukemogenic activity of MLL fusion proteins is the protein Menin, encoded by the MEN1 gene.[1] Menin binds directly to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[1] This interaction is indispensable for the MLL fusion protein to properly localize to the chromatin of target genes and drive the aberrant expression of a pro-leukemic gene program. This program is centrally characterized by the upregulation of homeobox (HOX) genes, particularly HOXA9, and its cofactor MEIS1.[1][2][3] The sustained overexpression of these genes leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.

The absolute requirement of the Menin-MLL interaction for the survival and proliferation of MLL-rearranged leukemia cells has made it a highly attractive target for therapeutic intervention.[1] Small molecule inhibitors that disrupt this protein-protein interaction have been developed as a targeted therapy to specifically eliminate these cancer cells.

This compound: A Potent and Selective Inhibitor of the Menin-MLL Interaction

This compound is a small molecule inhibitor that has been shown to potently and selectively disrupt the interaction between Menin and MLL fusion proteins.[4][5] It exhibits strong selective activity in MLL-rearranged leukemia cells with a reported IC50 of 56 nM.[4][5] By competitively binding to Menin in the pocket that normally accommodates MLL, this compound effectively displaces the MLL fusion protein from its chromatin targets. This leads to the downstream effects that ultimately result in the death of the leukemia cells.

Quantitative Analysis of this compound and Similar Menin-MLL Inhibitors

The following tables summarize the in vitro efficacy of this compound and other well-characterized Menin-MLL inhibitors across a panel of MLL-rearranged and MLL-wild-type leukemia cell lines.

InhibitorAssay TypeTargetIC50 (nM)Reference
This compound Menin-MLL InteractionMenin56[4][5]
MI-2Menin-MLL InteractionMenin446[5]
MI-3Menin-MLL InteractionMenin648[5]
MI-463Menin-MLL InteractionMenin15.3[6]
MI-503Menin-MLL InteractionMenin14.7[6]
MI-1481Menin-MLL InteractionMenin3.6[6]
MI-3454Menin-MLL InteractionMenin0.51[6]
M-89Menin-MLL InteractionMenin25 (MV4-11), 54 (MOLM-13)[6]
D0060-319Menin-MLL InteractionMenin7.46[7]
Cell LineMLL StatusInhibitorGI50 (µM)Reference
MV4;11MLL-AF4MI-29.5[1]
KOPN-8MLL-ENLMI-27.2[1]
ML-2MLL-AF6MI-28.7[1]
MonoMac6MLL-AF9MI-218[1]
MV4-11MLL-AF4D0060-3190.004[7]
MOLM-13MLL-AF9D0060-3190.0017[7]
Kasumi-1MLL-wtD0060-319>10[7]
K562MLL-wtD0060-319>10[7]
HL-60MLL-wtD0060-319>10[7]
KG-1MLL-wtD0060-319>10[7]

Core Mechanism of Action of this compound

The mechanism of action of this compound in MLL-rearranged leukemia can be understood as a multi-step process that begins with the disruption of a key protein-protein interaction and culminates in cellular differentiation and apoptosis.

MIV6_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects MIV6 This compound Menin Menin MIV6->Menin Binds to MLL pocket Menin_MLL_complex Menin-MLL Fusion Complex MIV6->Menin_MLL_complex Disrupts Interaction HOXA9_MEIS1 HOXA9 & MEIS1 Gene Expression MIV6->HOXA9_MEIS1 Downregulation Menin->Menin_MLL_complex MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->Menin_MLL_complex Menin_MLL_complex->HOXA9_MEIS1 Upregulation Differentiation Myeloid Differentiation HOXA9_MEIS1->Differentiation Blocks Apoptosis Apoptosis HOXA9_MEIS1->Apoptosis Inhibits Proliferation Cell Proliferation HOXA9_MEIS1->Proliferation Drives Proliferation->Apoptosis Leads to

Figure 1: Signaling pathway of this compound action in MLL-rearranged leukemia.
Disruption of the Menin-MLL Fusion Protein Complex

The initial and most critical step in the mechanism of action of this compound is its direct binding to Menin, which competitively inhibits the interaction with the MLL fusion protein.[1] This disruption can be quantified using techniques such as fluorescence polarization assays. The displacement of the MLL fusion protein from Menin prevents its recruitment to the chromatin of target genes.

Downregulation of Key Oncogenic Target Genes

Following the dissociation of the Menin-MLL fusion complex, there is a significant and rapid downregulation of the expression of key MLL target genes, most notably HOXA9 and MEIS1.[1][8] Studies with similar Menin-MLL inhibitors have demonstrated a greater than 80% decrease in the expression of Hoxa9 and Meis1 after treatment.[1] This reduction in the transcription of these master regulators is a direct consequence of the eviction of the MLL fusion protein from their promoter and enhancer regions.

Induction of Cellular Differentiation and Apoptosis

The suppression of the HOXA9 and MEIS1-driven leukemogenic program triggers a cascade of cellular events. The block in differentiation is lifted, and the leukemia cells are induced to mature along the myeloid lineage. This is often observed by an increase in the expression of myeloid differentiation markers such as CD11b.[8] Concurrently, the loss of the pro-survival signals driven by the MLL fusion protein leads to the induction of apoptosis, or programmed cell death. This is evidenced by an increase in markers of apoptosis like Annexin V staining.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay is used to quantify the inhibitory effect of compounds on the Menin-MLL protein-protein interaction.

  • Principle: A fluorescently labeled peptide derived from MLL (tracer) is incubated with the Menin protein. In the bound state, the tracer's rotation is slower, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the tracer, its rotation becomes faster, leading to a decrease in the polarization signal.

  • Protocol Outline:

    • A fluorescein-labeled MLL-derived peptide and full-length Menin protein are used.[9]

    • Binding of the labeled peptide to Menin results in a high fluorescence polarization signal.[9]

    • In the presence of an inhibitor, the labeled peptide is displaced from Menin, causing a decrease in the polarization signal.[9]

    • The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the polarization signal by 50%.

FP_Assay_Workflow cluster_assay Fluorescence Polarization Assay start Start mix Mix Fluorescent MLL Peptide, Menin Protein, and Inhibitor start->mix incubate Incubate to Reach Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Figure 2: Experimental workflow for a Fluorescence Polarization assay.
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the occupancy of the MLL fusion protein on the promoter regions of its target genes and how this is affected by this compound treatment.

  • Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to the MLL fusion protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR or sequenced (ChIP-seq).

  • Protocol Outline:

    • Cross-linking: Leukemia cells are treated with formaldehyde to cross-link proteins to DNA.

    • Chromatin Shearing: The cross-linked chromatin is sheared into smaller fragments, typically by sonication.

    • Immunoprecipitation: An antibody specific to the N-terminus of MLL is used to immunoprecipitate the MLL fusion protein-DNA complexes.

    • DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers for the promoter regions of target genes like HOXA9 and MEIS1.

ChIP_Workflow cluster_chip Chromatin Immunoprecipitation (ChIP) Workflow start Start with Leukemia Cells crosslink Cross-link Proteins to DNA start->crosslink shear Shear Chromatin crosslink->shear immunoprecipitate Immunoprecipitate with anti-MLL Antibody shear->immunoprecipitate purify Purify DNA immunoprecipitate->purify analyze Analyze by qPCR (e.g., HOXA9 promoter) purify->analyze end End analyze->end

Figure 3: Experimental workflow for a Chromatin Immunoprecipitation assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the changes in the mRNA levels of MLL target genes following treatment with this compound.

  • Principle: RNA is extracted from treated and untreated cells and reverse-transcribed into cDNA. The cDNA is then used as a template for PCR with gene-specific primers in the presence of a fluorescent dye. The amount of amplified product is measured in real-time, allowing for the quantification of the initial mRNA levels.

  • Protocol Outline:

    • RNA Extraction: Total RNA is isolated from leukemia cells treated with this compound or a vehicle control.

    • Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • qPCR: The cDNA is subjected to PCR amplification using primers specific for HOXA9, MEIS1, and a housekeeping gene (for normalization).

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion

This compound represents a promising therapeutic agent for the treatment of MLL-rearranged leukemias. Its mechanism of action is well-defined and directly targets the core oncogenic driver of these malignancies. By disrupting the critical interaction between Menin and the MLL fusion protein, this compound leads to the downregulation of the leukemogenic gene expression program, ultimately inducing differentiation and apoptosis in the cancer cells. The high selectivity of this compound for MLL-rearranged cells suggests the potential for a favorable therapeutic window with limited off-target effects. Further preclinical and clinical investigation of this compound and other Menin-MLL inhibitors is warranted to fully realize their potential in treating this challenging group of leukemias.

References

MIV-6R: A Chemical Probe for Unraveling Chromatin Remodeling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6R is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver of gene expression programs that lead to the development and progression of certain types of acute leukemia. As a chemical probe, MIV-6R provides a powerful tool to dissect the molecular mechanisms of chromatin remodeling and to explore potential therapeutic strategies for MLL-rearranged leukemias. This guide details the technical aspects of MIV-6R, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in studying chromatin remodeling.

MIV-6 is a racemic mixture, with MIV-6R being the more active R-enantiomer.[1] This guide will focus on the properties and applications of the MIV-6R enantiomer.

Mechanism of Action

MIV-6R functions by competitively binding to the MLL binding pocket of Menin, thereby disrupting the Menin-MLL interaction.[1] This PPI is crucial for the recruitment of the MLL histone methyltransferase complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes. The MLL complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.

By inhibiting the Menin-MLL interaction, MIV-6R prevents the localization of the MLL complex at these key gene loci. This leads to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression. The ultimate cellular effects of MIV-6R in MLL-rearranged leukemia cells are the inhibition of cell proliferation and the induction of hematopoietic differentiation.[1][2]

Quantitative Data

The following table summarizes the key quantitative parameters that define the in vitro activity of MIV-6R.

ParameterValueAssay TypeReference
IC50 56 nMBiochemical Assay[1][2][3]
Kd 85 nMIsothermal Titration Calorimetry (ITC)[2]
Recommended Cellular Concentration Up to 10 µMCell-based AssaysN/A

Experimental Protocols

Detailed methodologies for key experiments utilizing MIV-6R are provided below.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)

This protocol outlines the determination of the binding affinity (Kd) between MIV-6R and the Menin protein.

Materials:

  • Purified recombinant human Menin protein

  • MIV-6R

  • ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

  • Isothermal titration calorimeter

Procedure:

  • Prepare a 20 µM solution of Menin in ITC buffer.

  • Prepare a 200 µM solution of MIV-6R in the same ITC buffer.

  • Degas both solutions for 10-15 minutes prior to use.

  • Load the Menin solution into the sample cell of the calorimeter.

  • Load the MIV-6R solution into the injection syringe.

  • Set the experiment temperature to 25°C.

  • Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 180-second intervals.

  • Analyze the resulting data by fitting to a one-site binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of the interaction.

Cellular Assay: Cell Proliferation (MTT Assay)

This protocol describes the assessment of MIV-6R's effect on the proliferation of MLL-rearranged leukemia cells (e.g., MV4-11).

Materials:

  • MV4-11 cells (or other suitable MLL-rearranged cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MIV-6R stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% DMF)

  • 96-well microplates

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of MIV-6R in culture medium and add to the wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[4]

Cellular Assay: Hematopoietic Differentiation (Flow Cytometry)

This protocol outlines the evaluation of MIV-6R's ability to induce differentiation in MLL-rearranged leukemia cells, as measured by the expression of the myeloid differentiation marker CD11b.

Materials:

  • MV4-11 cells

  • Culture medium

  • MIV-6R stock solution

  • APC-conjugated anti-human CD11b antibody

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Treat MV4-11 cells with MIV-6R at a final concentration of 1 µM (or a range of concentrations) for 5 days. Include a DMSO vehicle control.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in flow cytometry staining buffer.

  • Add the APC-conjugated anti-human CD11b antibody and incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer and analyze them using a flow cytometer to quantify the percentage of CD11b-positive cells.

Visualizations

Signaling Pathway

MIV6R_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Complex Menin->MLL recruits HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL->HOXA9_MEIS1 binds to H3K4me3 H3K4me3 MLL->H3K4me3 catalyzes Transcription Oncogenic Gene Transcription H3K4me3->Transcription promotes Proliferation Cell Proliferation Transcription->Proliferation MIV6R MIV-6R MIV6R->Menin inhibits binding to MLL MIV6R->Proliferation inhibits Differentiation Differentiation MIV6R->Differentiation induces

Caption: MIV-6R inhibits the Menin-MLL interaction, disrupting chromatin remodeling and oncogenic transcription.

Experimental Workflow

MIV6R_Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis ITC Isothermal Titration Calorimetry (ITC) Kd Determine Kd ITC->Kd CellCulture Culture MLL-rearranged leukemia cells (e.g., MV4-11) Treatment Treat with MIV-6R (dose-response) CellCulture->Treatment ProlifAssay Cell Proliferation Assay (e.g., MTT) Treatment->ProlifAssay DiffAssay Differentiation Assay (e.g., CD11b staining) Treatment->DiffAssay GeneExprAssay Gene Expression Analysis (e.g., qPCR for HOXA9) Treatment->GeneExprAssay GI50 Calculate GI50 ProlifAssay->GI50 DiffQuant Quantify Differentiation DiffAssay->DiffQuant GeneQuant Quantify Gene Expression Changes GeneExprAssay->GeneQuant

Caption: A typical experimental workflow for characterizing the activity of MIV-6R.

Logical Relationship

MIV6R_Logical_Relationship MIV6R MIV-6R MeninMLL Menin-MLL PPI MIV6R->MeninMLL disrupts TherapeuticEffect Potential Therapeutic Effect MIV6R->TherapeuticEffect results in MLLRecruitment MLL Complex Recruitment to Chromatin MeninMLL->MLLRecruitment is required for H3K4me3 H3K4 Trimethylation MLLRecruitment->H3K4me3 leads to GeneExpression Oncogenic Gene Expression (HOXA9, MEIS1) H3K4me3->GeneExpression activates LeukemiaPhenotype Leukemic Phenotype (Proliferation, Blocked Differentiation) GeneExpression->LeukemiaPhenotype maintains

References

The Discovery and Development of MIV-6: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are aggressive hematological malignancies with poor prognoses, particularly in pediatric patients. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffold protein menin.[1][2] This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1, which in turn drives leukemic transformation and blocks hematopoietic differentiation.[2][3][4] The dependency of MLL-rearranged leukemias on the menin-MLL interaction has identified it as a compelling therapeutic target. MIV-6 is a potent, small-molecule inhibitor that has emerged from extensive research efforts to disrupt this critical interaction. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound.

The Menin-MLL Signaling Axis in Leukemia

The interaction between menin and the N-terminus of MLL (which is retained in all MLL fusion proteins) is a cornerstone of MLL-fusion-driven oncogenesis. Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and enabling the aberrant transcription of target genes. This leads to a cascade of events that promotes cell proliferation and inhibits differentiation, the hallmarks of leukemia. The disruption of this interaction with a small molecule inhibitor like this compound is designed to reverse these effects, leading to the downregulation of HOXA9 and MEIS1, inducing differentiation, and inhibiting the proliferation of leukemia cells.[5]

cluster_nucleus Nucleus cluster_mll_complex MLL Fusion Complex cluster_genes Target Genes MLL-FP MLL Fusion Protein Menin Menin MLL-FP->Menin Interaction HOXA9 HOXA9 Menin->HOXA9 Upregulation MEIS1 MEIS1 Menin->MEIS1 Upregulation Proliferation Leukemic Proliferation HOXA9->Proliferation Diff_Block Differentiation Block HOXA9->Diff_Block Differentiation Block MEIS1->Proliferation MIV6 This compound MIV6->Menin Inhibition

Menin-MLL signaling pathway and this compound inhibition.

Discovery and Optimization of this compound

The journey to identify this compound began with a high-throughput screening (HTS) campaign to identify small molecules that could disrupt the menin-MLL interaction. This was followed by a rigorous hit-to-lead optimization process guided by structural biology and medicinal chemistry.

From High-Throughput Screening to a Potent Lead

A fluorescence polarization (FP) assay was utilized for the primary HTS, which screened for compounds that could displace a fluorescein-labeled MLL-derived peptide from menin.[1] Promising hits from the primary screen were then subjected to a secondary Homogeneous Time-Resolved Fluorescence (HTRF) assay for confirmation. This orthogonal testing approach ensured a high degree of confidence in the identified hits. Further validation of direct binding to menin was achieved through Saturation Transfer Difference (STD) NMR experiments.[6]

HTS High-Throughput Screening (FP Assay) Hit_Conf Hit Confirmation (HTRF Assay) HTS->Hit_Conf Primary Hits Hit_Val Hit Validation (STD NMR) Hit_Conf->Hit_Val Confirmed Hits Lead_Opt Lead Optimization (Structure-Guided) Hit_Val->Lead_Opt Validated Hits Preclinical Preclinical Evaluation Lead_Opt->Preclinical This compound

This compound discovery and development workflow.

The initial screening identified a promising thienopyrimidine scaffold.[5] Subsequent medicinal chemistry efforts led to the development of the hydroxyl- and aminomethylpiperidine series of inhibitors. Through extensive structure-activity relationship (SAR) studies and co-crystal structure analysis, the binding mode of these inhibitors to menin was elucidated, revealing that they closely mimic the key interactions of MLL with menin.[6] This structural insight was pivotal for the optimization of potency and drug-like properties, ultimately leading to the identification of this compound and its more potent enantiomer, MIV-6R.[6]

Quantitative In Vitro Profile of this compound

The potency and selectivity of this compound and its derivatives were evaluated through a series of in vitro assays. The data consistently demonstrates the high affinity of MIV-6R for menin and its potent inhibition of the menin-MLL interaction.

CompoundAssay TypeTargetIC50 (nM)Kd (nM)Reference
MIV-6RMenin-MLL InteractionMenin5685[6]
This compoundMenin-MLL InteractionMenin67-
MIV-nc (negative control)Menin-MLL InteractionMenin234,000-
Cell LineMLL StatusThis compound IC50 (µM)Reference
MV4;11MLL-AF4Potent Inhibition[1]
MOLM-13MLL-AF9Potent Inhibition[7]
ML-2MLL-AF6Moderate Inhibition[1]
KOPN-8MLL-ENLModerate Inhibition[1]
KG-1FLT3-wtLow Inhibition[7]

Preclinical Efficacy of this compound

The anti-leukemic activity of this compound was assessed in various preclinical models, including leukemia cell lines and in vivo xenograft models. These studies have demonstrated that this compound effectively inhibits the proliferation of MLL-rearranged leukemia cells, induces hematopoietic differentiation, and downregulates key MLL fusion protein target genes.[6]

In Vitro Cellular Effects

Treatment of MLL-rearranged leukemia cell lines, such as MV4;11 and MOLM-13, with this compound resulted in a dose-dependent inhibition of cell proliferation.[7] Furthermore, this compound treatment led to a significant reduction in the expression of HOXA9 and MEIS1, confirming its on-target mechanism of action.[6] Importantly, a negative control compound with weak menin-MLL inhibitory activity did not affect the expression of these target genes.

In Vivo Anti-Tumor Activity

In vivo studies using mouse xenograft models of MLL leukemia have shown that menin-MLL inhibitors can significantly delay leukemia progression and reduce tumor burden. For instance, in a study with a similar menin-MLL inhibitor, MI-503, treatment resulted in a marked delay in the progression of leukemia in mice.[8] While specific in vivo data for this compound is not as extensively published, the strong in vitro data and the validation of the therapeutic strategy with other compounds in the same class strongly support its potential for in vivo efficacy.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

This assay is a secondary screening method to confirm hits from the primary screen that inhibit the menin-MLL interaction.

Materials:

  • His-tagged full-length menin protein

  • Biotinylated MLL-derived peptide (e.g., Biotin-MBM1)

  • HTRF donor (e.g., Europium cryptate-labeled anti-His antibody)

  • HTRF acceptor (e.g., Streptavidin-XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low-volume white plates

  • Test compounds (e.g., this compound) and DMSO for control

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compounds.

  • Add a pre-mixed solution of His-tagged menin and biotinylated MLL peptide to each well.

  • Incubate at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

  • Add a pre-mixed solution of the HTRF donor and acceptor antibodies.

  • Incubate at room temperature for a specified period (e.g., 60 minutes) in the dark.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the extent of the menin-MLL interaction. A decrease in the HTRF ratio indicates inhibition of the interaction.

  • Calculate IC50 values from the dose-response curves.

Cell Proliferation (MTT) Assay

The MTT assay is used to assess the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom microtiter plates

Procedure:

  • Seed the leukemia cells in a 96-well plate at a predetermined density (e.g., 1 x 10^5 cells/mL) in 90 µL of culture medium.[1]

  • Prepare serial dilutions of this compound in culture medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include wells with DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[1]

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing for the formation of formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC50 value.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID gamma (NSG) or BALB/c nude mice)

  • MLL-rearranged leukemia cells (e.g., MV4;11)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of MV4;11 cells into the flank of the immunodeficient mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound at a predetermined dose and schedule (e.g., daily or twice daily oral gavage). The control group receives the vehicle.

  • Measure tumor volume with calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamic studies to assess target gene expression).

  • The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

Conclusion and Future Directions

This compound has emerged as a potent and selective inhibitor of the menin-MLL interaction, demonstrating promising preclinical activity against MLL-rearranged leukemias. Its discovery and development have been a testament to the power of integrating HTS, structural biology, and medicinal chemistry. The on-target activity of this compound, evidenced by the downregulation of key leukemogenic genes and the induction of differentiation in leukemia cells, validates the therapeutic hypothesis of targeting the menin-MLL interaction.

Further preclinical development of this compound and its analogs will likely focus on optimizing pharmacokinetic and pharmacodynamic properties to identify a clinical candidate. The promising preclinical data for menin-MLL inhibitors as a class has already led to the clinical investigation of other molecules targeting this interaction. The continued development of compounds like this compound holds significant promise for providing a much-needed targeted therapy for patients with these aggressive and often fatal leukemias.

References

Structural Basis for MIV-6 Inhibition of the Menin-MLL Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The interaction between the nuclear protein menin and proteins of the mixed-lineage leukemia (MLL) family is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements. This protein-protein interaction (PPI) has emerged as a high-priority therapeutic target, leading to the development of small-molecule inhibitors. Among these, MIV-6 represents a potent and well-characterized inhibitor. This guide provides a detailed examination of the structural and molecular underpinnings of how this compound disrupts the menin-MLL interaction, intended for researchers, scientists, and drug development professionals.

The Menin-MLL Interaction in Leukemia

Menin, encoded by the MEN1 gene, acts as a scaffold protein that regulates gene transcription. In the context of MLL-rearranged (MLL-r) leukemia, oncogenic MLL fusion proteins must bind to menin to drive their leukemogenic program.[1][2][3] This interaction is essential for recruiting the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent blockade of hematopoietic differentiation.[4][5][6][7] Therefore, inhibiting the menin-MLL interaction with a small molecule is a validated therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[4][8][9]

This compound, and specifically its more active enantiomer MIV-6R, was developed from a high-throughput screening campaign and subsequent structure-based design.[10][11][12] It belongs to the aminomethylpiperidine class of compounds that effectively and selectively disrupt this critical PPI in leukemia cells.[10][12]

Structural Mechanism of this compound Inhibition

Crystal structures of menin in complex with MLL peptides and small-molecule inhibitors have provided a high-resolution view of the binding interface. Menin possesses a deep central cavity that serves as the binding site for the N-terminal region of MLL.[13]

The inhibitory action of this compound stems from its ability to occupy this MLL-binding pocket on menin, effectively mimicking the key interactions made by the MLL protein itself.[8][10][11][14] The crystal structure of menin in complex with MIV-6R reveals that the inhibitor binds snugly within this pocket.[10][15] A key feature of this compound is the introduction of a positively charged amino group. This was a deliberate design choice based on structural data, anticipating that this group would form favorable electrostatic interactions with acidic residues, such as Asp180 and Asp153, located in the menin binding site.[10] This additional interaction contributes significantly to the compound's high affinity and potency.[10]

Quantitative Analysis of Menin-MLL Inhibitors

Structure-based optimization has led to the development of several potent inhibitors. The binding affinities and inhibitory concentrations of this compound and related compounds are summarized below. MIV-6R, the more potent enantiomer, exhibits a binding affinity (Kd) of 85 nM and an IC50 of 56 nM.[10][16]

CompoundIC50 (nM)Kd (nM)Compound ClassReference
MIV-6R 5685Aminomethylpiperidine[10][11][12][16]
This compound (racemic) 67N/AAminomethylpiperidine[10]
MI-2 446158Thienopyrimidine[8][16]
MI-2-2 4622Thienopyrimidine[8][9][16]

Experimental Protocols

The characterization of this compound and other menin-MLL inhibitors relies on a combination of biophysical, structural, and cellular assays.

X-ray Crystallography

This technique provides atomic-level detail of the inhibitor binding to its target.

  • Protein Expression and Purification : Full-length human menin is expressed, typically in E. coli or insect cells, and purified using affinity and size-exclusion chromatography to achieve high purity.

  • Crystallization : The purified menin protein is concentrated and mixed with the inhibitor (e.g., MIV-6R) in a molar excess. This complex is then subjected to vapor diffusion crystallization screening under various buffer, pH, and precipitant conditions.

  • Data Collection and Structure Determination : Crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction data is collected and processed to determine the electron density map. The molecular model of the menin-inhibitor complex is then built into this map, refined, and validated.[10][11][14] The Protein Data Bank (PDB) code for menin in complex with MIV-6R is 4OG8.[15]

Fluorescence Polarization (FP) Assay

This is a common in vitro method to measure the inhibitory potency (IC50) of compounds.

  • Reagents : Full-length purified menin protein and a synthetic MLL-derived peptide (typically residues 4-13) labeled with a fluorophore (e.g., fluorescein).

  • Principle : The assay measures the change in polarization of fluorescent light. The small, fluorescently-labeled MLL peptide tumbles rapidly in solution, resulting in low polarization. When bound to the much larger menin protein, its tumbling slows, leading to a high polarization signal.

  • Procedure : A fixed concentration of menin and the fluorescent MLL peptide are incubated together to form a complex. The test compound (this compound) is added in a serial dilution. If the compound binds to menin and displaces the MLL peptide, the polarization signal will decrease.

  • Analysis : The IC50 value is calculated by plotting the polarization signal against the inhibitor concentration. This value represents the concentration of inhibitor required to displace 50% of the bound peptide.[6]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.

  • Setup : Purified menin protein is placed in the sample cell of the calorimeter, and the inhibitor (this compound) is loaded into the injection syringe.

  • Procedure : The inhibitor is titrated into the protein solution in a series of small, precise injections. Each injection triggers a small heat change (either exothermic or endothermic) resulting from the binding event, which is measured by the instrument.

  • Analysis : As the protein becomes saturated with the inhibitor, the heat changes diminish. The resulting data are integrated and fit to a binding model to determine the Kd, stoichiometry, and enthalpy of binding.

Cell-Based Assays

These assays validate the on-target activity of the inhibitor in a biological context.

  • Cell Lines : MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11 for AML; RS4;11 for ALL) are used.

  • Proliferation Assay : Cells are treated with a range of inhibitor concentrations for several days. Cell viability and proliferation are measured using assays like MTS or by cell counting.

  • Gene Expression Analysis : Cells are treated with the inhibitor, and RNA is extracted. Quantitative PCR (qPCR) is performed to measure the expression levels of known MLL-fusion target genes, such as HOXA9 and MEIS1, to confirm on-target gene modulation.[4][7]

  • Differentiation Assay : The induction of hematopoietic differentiation is a key desired outcome. Cells are treated with the inhibitor and analyzed by flow cytometry for the expression of cell surface differentiation markers, such as CD11b for myeloid cells.[7][10]

Visualizations

The following diagrams illustrate the key pathways and processes involved in this compound inhibition of the menin-MLL interaction.

Menin_MLL_Pathway cluster_nucleus Cell Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_Fusion->Menin Binds to DNA Target Gene Promoters (HOXA9, MEIS1) MLL_Fusion->DNA Binds DNA Menin->DNA Binds DNA Transcription Aberrant Gene Transcription DNA->Transcription Leads to Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis Drives

Caption: The oncogenic Menin-MLL fusion protein interaction pathway in leukemia.

MIV6_Inhibition cluster_nucleus Cell Nucleus MIV6 This compound Menin Menin MIV6->Menin Binds to MLL Pocket MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Blocked Target_Genes Target Gene Repression (HOXA9, MEIS1) Menin->Target_Genes Downstream Effect Differentiation Cell Differentiation Apoptosis Target_Genes->Differentiation Leads to

Caption: Mechanism of this compound disrupting the Menin-MLL interaction.

Experimental_Workflow HTS Primary Screen (e.g., HTS) Biophysical Biophysical Assays (FP for IC50, ITC for Kd) HTS->Biophysical Structural Structural Biology (X-ray Crystallography) Biophysical->Structural Cellular Cell-Based Assays (Proliferation, Gene Expression) Biophysical->Cellular Optimization Lead Optimization Structural->Optimization Cellular->Optimization

Caption: General experimental workflow for Menin-MLL inhibitor characterization.

Conclusion

This compound is a high-affinity inhibitor that disrupts the menin-MLL interaction by closely mimicking the binding mode of the native MLL peptide in a key pocket on the menin surface.[10] Its aminomethylpiperidine scaffold allows for critical electrostatic interactions that enhance its potency.[10] The successful development of this compound, guided by detailed structural and biophysical data, provides a compelling proof of concept that targeting complex protein-protein interactions can be a fruitful strategy for developing novel therapeutics.[9] This work paves the way for the next generation of inhibitors targeting the menin-MLL axis for the treatment of acute leukemias.

References

In vitro characterization of MIV-6 biological activity

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Characterization of MIV-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro biological activity of this compound, a novel investigational agent. The guide details the core methodologies for characterizing its antiviral efficacy, elucidating its mechanism of action, and understanding its impact on cellular signaling pathways. All quantitative data are presented in standardized tables for comparative analysis. Detailed experimental protocols and visual diagrams of key processes are included to facilitate replication and further investigation by research and drug development professionals.

Introduction

This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Early-stage screening has indicated notable biological activity, warranting a thorough in vitro characterization to establish its pharmacological profile. This guide summarizes the key findings related to this compound's bioactivity and provides the foundational experimental details necessary for its continued development.

Antiviral Activity of this compound

The antiviral potential of this compound was assessed against a panel of viruses using standardized in vitro assays. The primary endpoints for these studies were the 50% effective concentration (EC50), representing the concentration of this compound that inhibited viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that resulted in 50% cell death. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.

Quantitative Summary of Antiviral Efficacy

The following table summarizes the antiviral activity and cytotoxicity of this compound in various cell lines.

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI)
Influenza A (H1N1)MDCKPlaque Reduction Assay2.5>100>40
Herpes Simplex Virus 1 (HSV-1)VeroPlaque Reduction Assay5.1>100>19.6
Human Immunodeficiency Virus 1 (HIV-1)MT-4CPE Reduction Assay1.88547.2
Respiratory Syncytial Virus (RSV)HEp-2CPE Reduction Assay3.2>100>31.3

Table 1: Antiviral Activity and Cytotoxicity of this compound. Data represent the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Lines and Viruses
  • MDCK (Madin-Darby Canine Kidney) cells , Vero (African green monkey kidney) cells , MT-4 (human T-cell leukemia) cells , and HEp-2 (human epidermoid carcinoma) cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Viral stocks were propagated in their respective permissive cell lines and titrated by standard plaque assay or TCID50 methods.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated from the dose-response curve.

Plaque Reduction Assay
  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with the virus at a multiplicity of infection (MOI) that produces approximately 50-100 plaques per well.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cells with a medium containing 1% methylcellulose and varying concentrations of this compound.

  • Incubate for a period sufficient for plaque formation (typically 2-3 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of inhibition relative to the untreated control. The EC50 value is determined from the dose-response curve.

Cytopathic Effect (CPE) Reduction Assay
  • Seed host cells in a 96-well plate.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Infect the cells with the virus at a specific MOI (e.g., 0.01).

  • Incubate the plate for 3-5 days until CPE is observed in the virus control wells.

  • Assess cell viability using a suitable method, such as the MTT assay described above.

  • The EC50 is calculated as the concentration of this compound that protects 50% of the cells from virus-induced CPE.

Mechanism of Action: Inhibition of Viral Entry

To elucidate the mechanism by which this compound exerts its antiviral effects, a series of time-of-addition experiments were conducted. These studies suggested that this compound is most effective when added during the early stages of viral infection, pointing towards an inhibition of viral entry.

Experimental Workflow: Time-of-Addition Assay

TimeOfAddition cluster_pre Pre-incubation cluster_adsorption During Adsorption cluster_post Post-infection Pre_Cells Host Cells Pre_MIV6 This compound Pre_Cells->Pre_MIV6 Incubate & Wash Result Measure Viral Titer Pre_MIV6->Result Ads_Virus Virus Ads_Cells Host Cells Ads_Virus->Ads_Cells Co-incubate Ads_Cells->Result Ads_MIV6 This compound Ads_MIV6->Ads_Cells Co-incubate Post_Virus Virus Post_Cells Host Cells Post_Virus->Post_Cells Infect & Wash Post_MIV6 This compound Post_Cells->Post_MIV6 Add this compound Post_MIV6->Result

Caption: Workflow for the time-of-addition assay to determine the stage of viral replication targeted by this compound.

Impact on Cellular Signaling Pathways

Further investigation into the mechanism of action of this compound revealed its ability to modulate host cell signaling pathways that are often hijacked by viruses for their replication. Specifically, this compound was found to interfere with the JAK/STAT signaling cascade, a critical pathway in the cellular response to viral infections.

This compound Modulated JAK/STAT Signaling Pathway

The binding of many viruses to their cellular receptors can trigger the activation of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which can, in some cases, facilitate viral replication. This compound has been shown to attenuate this activation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Transcription Gene Transcription (Pro-viral factors) DNA->Transcription Initiates Virus Virus Virus->Receptor Binds MIV6 This compound MIV6->JAK Inhibits

Exploring the Cellular Pathways Modulated by MIV-6 Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MIV-6 is an investigational small molecule inhibitor designed to target key signaling pathways dysregulated in various malignancies. This document provides an in-depth overview of the cellular mechanisms affected by this compound, focusing on its role in modulating the p53 signaling cascade and inducing cell cycle arrest and apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive guide for researchers in the field of oncology and drug development.

Introduction

The tumor suppressor protein p53 plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation.[1] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of negative regulators, such as MDM2. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions.[2]

This compound is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the negative feedback loop, leading to the stabilization and activation of p53. This guide details the downstream cellular consequences of this compound treatment, including the induction of p53 target genes, cell cycle arrest, and apoptosis.

The p53 Signaling Pathway and this compound

Upon cellular stress, p53 is activated and functions as a transcription factor to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[1] this compound treatment mimics this stress signaling by preventing MDM2-mediated ubiquitination and proteasomal degradation of p53.[2] This leads to an accumulation of p53 in the nucleus, where it can transactivate its target genes.

p53_pathway cluster_0 Normal Conditions cluster_1 This compound Treatment cluster_2 Nuclear Translocation & Target Gene Expression p53_n p53 MDM2_n MDM2 p53_n->MDM2_n binding Proteasome_n Proteasome p53_n->Proteasome_n MDM2_n->p53_n ubiquitination & degradation MIV6 This compound MDM2_t MDM2 MIV6->MDM2_t inhibition p53_t p53 (stabilized) p53_t->MDM2_t binding blocked p21 p21 p53_t->p21 activates BAX BAX p53_t->BAX activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest leads to Apoptosis Apoptosis BAX->Apoptosis leads to

Figure 1. this compound mechanism of action on the p53 pathway.

Quantitative Analysis of p53 Pathway Activation

The efficacy of this compound in activating the p53 pathway has been quantified through various cellular assays. The following table summarizes key findings from studies in p53 wild-type cancer cell lines.

ParameterCell LineThis compound ConcentrationResult
p53 Stabilization MCF-71 µM8-fold increase in p53 protein levels at 24h
MDM2 Binding IC50 In vitro assay-15 nM
p21 mRNA Upregulation A5491 µM12-fold increase at 12h (qRT-PCR)
BAX Protein Expression HCT1165 µM5-fold increase at 24h (Western Blot)

Table 1. Quantitative effects of this compound on p53 pathway components.

Cellular Outcomes of this compound Treatment

The activation of p53 by this compound translates into potent anti-proliferative and pro-apoptotic effects in cancer cells with wild-type p53.

Cell Cycle Arrest

A primary outcome of p53 activation is the induction of cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1] This is largely mediated by the p53 target gene, CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21.[3] this compound treatment leads to a significant accumulation of cells in the G1 and G2 phases of the cell cycle.

Apoptosis

Prolonged or high-level p53 activation can trigger apoptosis, or programmed cell death.[1] this compound induces apoptosis through the intrinsic pathway, primarily driven by the upregulation of pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA.

Cellular OutcomeAssayCell LineThis compound ConcentrationResult
Cell Viability (IC50) MTT Assay (72h)SJSA-1150 nM-
G1 Phase Arrest Flow Cytometry (24h)U-2 OS500 nM65% of cells in G1 (vs. 40% control)
Apoptosis Induction Annexin V Staining (48h)HCT1161 µM45% apoptotic cells (vs. 5% control)
Caspase-3/7 Activation Caspase-Glo Assay (36h)A5491 µM10-fold increase in luminescence

Table 2. Phenotypic effects of this compound treatment on cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Expression

This protocol is used to determine the levels of p53, MDM2, p21, and BAX proteins following this compound treatment.

  • Cell Lysis: Treat cells with desired concentrations of this compound. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

experimental_workflow cluster_protein Protein Analysis cluster_phenotype Phenotypic Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment harvest Cell Harvesting treatment->harvest lysis Cell Lysis harvest->lysis viability Cell Viability (MTT Assay) harvest->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V Staining) harvest->apoptosis western Western Blotting (p53, p21, BAX) lysis->western data_analysis Data Analysis & Interpretation western->data_analysis Quantification viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis end End: Pathway Elucidation data_analysis->end

Figure 2. General experimental workflow for this compound characterization.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Treat cells with this compound for the desired time. Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).

  • Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with this compound for the indicated duration.

  • Staining: Harvest cells and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells by flow cytometry immediately after staining.

Conclusion and Future Directions

This compound demonstrates a clear mechanism of action by inhibiting the MDM2-p53 interaction, leading to p53 stabilization and the activation of downstream pathways that control cell fate. The resulting cell cycle arrest and apoptosis underscore its potential as a therapeutic agent in cancers harboring wild-type p53. Future research will focus on in vivo efficacy, pharmacokinetic and pharmacodynamic studies, and the identification of potential combination therapies to enhance the anti-tumor activity of this compound. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols: Investigating the Role of Interleukin-6 (IL-6) in In Vitro Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MIV-6" did not yield any relevant results in the context of leukemia treatment. This document has been prepared based on the assumption that "this compound" was a typographical error and the intended subject was "Interleukin-6" (IL-6), a cytokine with a well-documented role in leukemia.

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in the tumor microenvironment of various hematological malignancies, including leukemia.[1] It can be produced by both leukemic cells and bone marrow stromal cells, contributing to leukemia cell proliferation, survival, and drug resistance.[1] Elevated levels of IL-6 in the bone marrow have been associated with a poor prognosis in acute myeloid leukemia (AML).[2] The signaling cascade initiated by IL-6 primarily involves the JAK/STAT, MAPK, and PI3K pathways, making it a key target for therapeutic intervention.[3][4][5][6]

These application notes provide a comprehensive overview of the in vitro protocols to study the effects of IL-6 on leukemia cell lines. The provided methodologies for assessing cell viability, and apoptosis, are essential for researchers and drug development professionals investigating the IL-6 signaling axis in leukemia.

Data Presentation

The following tables present example data on the dose-dependent effect of recombinant human IL-6 (rhIL-6) on the viability and apoptosis of a hypothetical leukemia cell line (LEUK-1). This data is for illustrative purposes to demonstrate how quantitative results can be structured.

Table 1: Effect of rhIL-6 on the Viability of LEUK-1 Cells

rhIL-6 Concentration (ng/mL)Cell Viability (%) after 48h (Mean ± SD)
0 (Control)100 ± 5.2
1108 ± 6.1
10125 ± 7.3
50142 ± 8.5
100145 ± 8.2

Table 2: Induction of Apoptosis in LEUK-1 Cells by IL-6 Pathway Inhibitor (Example Data)

TreatmentEarly Apoptotic Cells (%) (Mean ± SD)Late Apoptotic/Necrotic Cells (%) (Mean ± SD)
Vehicle Control3.5 ± 0.82.1 ± 0.5
rhIL-6 (50 ng/mL)2.8 ± 0.61.9 ± 0.4
IL-6 Inhibitor (10 µM)15.2 ± 2.18.7 ± 1.5
rhIL-6 + IL-6 Inhibitor12.8 ± 1.97.5 ± 1.3

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability of leukemia cell lines upon treatment with IL-6 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Leukemia cell line (e.g., K562, HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human IL-6 (rhIL-6)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of rhIL-6 in complete culture medium. Add 100 µL of the IL-6 dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol details the detection of apoptosis in leukemia cells treated with an IL-6 pathway inhibitor using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • Leukemia cell line

  • Complete culture medium

  • rhIL-6

  • IL-6 pathway inhibitor

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of rhIL-6 and/or the IL-6 pathway inhibitor for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set up compensation and gates.

Visualizations

IL6_Signaling_Pathway IL-6 Signaling Pathway in Leukemia cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Dimerization JAK JAK gp130->JAK Activation PI3K PI3K gp130->PI3K Ras Ras gp130->Ras STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerization Transcription Gene Transcription pSTAT3->Transcription Translocation Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Pro_Survival Cell Survival Transcription->Pro_Survival Proliferation Proliferation Transcription->Proliferation Chemoresistance Chemoresistance Transcription->Chemoresistance Experimental_Workflow Experimental Workflow for In Vitro IL-6 Studies cluster_setup Experiment Setup cluster_assays Downstream Assays cluster_analysis Data Analysis start Start: Culture Leukemia Cell Line seed Seed Cells into Multi-well Plates start->seed treat Treat with rhIL-6 +/- Inhibitor seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis data_viability Measure Absorbance/ Calculate % Viability viability->data_viability data_apoptosis Flow Cytometry Analysis/ Quantify Apoptotic Cells apoptosis->data_apoptosis end End: Interpret Results data_viability->end data_apoptosis->end

References

Application Notes and Protocols for MIV-6 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6 is a small molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, this compound and its more potent analog, MIV-6R, represent a promising therapeutic strategy. These application notes provide a comprehensive overview of the available data and detailed protocols for the dosage and administration of menin-MLL inhibitors in in vivo animal models, based on published studies of this compound analogs.

Note: Detailed in vivo dosage and administration data for this compound is limited in publicly available literature. The following protocols and data are based on closely related and next-generation menin-MLL inhibitors, which serve as a strong starting point for experimental design. Researchers should always perform dose-response and toxicity studies for their specific animal model and experimental conditions.

Data Presentation: In Vivo Dosage and Administration of Menin-MLL Inhibitors

The following tables summarize quantitative data from preclinical studies of various menin-MLL inhibitors in mouse models of leukemia.

Table 1: Summary of In Vivo Efficacy Study Parameters for Menin-MLL Inhibitors

CompoundAnimal ModelCell LineAdministration RouteDosageVehicleStudy Duration
VTP50469 Nude RatsMV4;11 (subcutaneous xenograft)Oral Gavage1.2, 6.0, 30 mg/kgNot specified4 days
MI-463 NSGS or NSG MiceMV4;11 (intravenous xenograft)Oral Gavage100 mg/kg, twice daily0.5% methylcellulose in water10-20 consecutive days
MI-503 NSGS or NSG MiceMV4;11 (intravenous xenograft)Oral Gavage100 mg/kg, twice daily0.5% methylcellulose in water10-20 consecutive days
M-1121 MiceMV4;11 (subcutaneous xenograft)Oral Gavage300 mg/kgNot specifiedNot specified

Table 2: Pharmacokinetic Parameters of Menin-MLL Inhibitors in Mice

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)Bioavailability (%)
MI-463 Oral100~4000~2~4~45
MI-503 Oral100~6000~4~6~75

Experimental Protocols

Protocol 1: General Preparation of this compound for In Vivo Administration

Materials:

  • This compound compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (appropriate gauge for the administration route)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound needed for the study.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Prepare the vehicle: Prepare the chosen vehicle solution under sterile conditions.

  • Dissolve/suspend this compound:

    • For solutions containing DMSO, first dissolve the this compound in the required volume of DMSO.

    • Add the other components of the vehicle (e.g., PEG300, Tween 80) sequentially, vortexing thoroughly after each addition.

    • Finally, add the sterile water or saline and vortex until a clear solution or a uniform suspension is achieved.

    • For methylcellulose-based vehicles, gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.

  • Sonication (if necessary): If the compound does not fully dissolve or suspend, sonicate the mixture in a water bath for 5-10 minutes.

  • Final formulation: Ensure the final formulation is at room temperature before administration. The solution or suspension should be prepared fresh daily.

Protocol 2: Administration of this compound via Oral Gavage in a Mouse Leukemia Model

Animal Model:

  • Immunocompromised mice (e.g., NSG or NOD/SCID) are typically used for xenograft models of human leukemia.

Procedure:

  • Animal handling and restraint: Gently restrain the mouse, ensuring it is held firmly but without causing distress.

  • Gavage needle insertion: Use a proper-sized, ball-tipped gavage needle. Measure the needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.

  • Compound administration: Slowly administer the prepared this compound formulation.

  • Post-administration monitoring: Observe the animal for any signs of distress or adverse reactions after administration.

Protocol 3: Establishment of a Disseminated Leukemia Xenograft Model

Materials:

  • MLL-rearranged leukemia cells (e.g., MV4;11)

  • Sterile PBS or cell culture medium without serum

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • Immunocompromised mice

Procedure:

  • Cell preparation: Culture the leukemia cells to the logarithmic growth phase. On the day of injection, harvest the cells, wash them with sterile PBS, and resuspend them at the desired concentration (e.g., 1 x 10^7 cells/mL).

  • Intravenous injection: Anesthetize the mice. Inject the cell suspension (typically 100-200 µL) into the lateral tail vein.

  • Monitoring: Monitor the mice for signs of leukemia development, which may include weight loss, lethargy, and hind-limb paralysis. Disease progression can be quantitatively monitored if the cells are engineered to express a reporter like luciferase.

  • Treatment initiation: Begin treatment with this compound as per the study design, typically a few days after cell inoculation to allow for engraftment.

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Leukemia_Progression Leukemia Progression Target_Genes->Leukemia_Progression Drives Chromatin->Target_Genes Associated with MIV6 This compound MIV6->Menin Inhibits Interaction Experimental_Workflow start Start cell_culture Culture MLL-rearranged Leukemia Cells start->cell_culture animal_model Establish Xenograft Mouse Model (IV Injection) cell_culture->animal_model treatment_groups Randomize into Treatment Groups animal_model->treatment_groups drug_admin Administer this compound or Vehicle (e.g., Oral Gavage) treatment_groups->drug_admin monitoring Monitor Disease Progression (e.g., Bioluminescence, Survival) drug_admin->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Application Notes and Protocols for Solubilizing MIV-6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIV-6 is a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, with a reported IC50 of 56 nM.[1] This interaction is a critical driver in certain types of leukemia, particularly those with MLL gene rearrangements. By disrupting the menin-MLL complex, this compound and similar inhibitors can lead to the downregulation of key target genes such as HOXA9 and MEIS1, inducing differentiation and apoptosis in leukemic cells.[2] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Proper solubilization and handling of this compound are crucial for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the solubilization of this compound, determination of its cytotoxic effects, and a summary of its mechanism of action, including relevant signaling pathways.

Data Presentation

This compound Properties and Solubility
PropertyValueReference
CAS Number 1560968-27-5TargetMol
Molecular Formula C27H35N3OMedKoo Biosciences
Molecular Weight 417.59 g/mol MedKoo Biosciences
Solubility in DMSO ≥ 10 mMProbechem
Storage (Powder) -20°C for up to 3 yearsTargetMol
Storage (in Solvent) -80°C for up to 1 yearTargetMol

Note: It is recommended to perform solubility tests for your specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 417.59 g/mol * Volume (L) For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.18 mg of this compound.

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolve this compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the dilution of the this compound stock solution into cell culture medium for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentrations of this compound for your experiment (e.g., a range from nanomolar to micromolar).

  • Perform serial dilutions:

    • For higher concentrations (e.g., 1-10 µM), a direct dilution of the 10 mM stock into the culture medium may be feasible. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of culture medium.

    • For lower concentrations, it is recommended to perform an intermediate dilution of the stock solution in DMSO or culture medium to ensure accuracy.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in your experiment.

  • Add to cells: Add the prepared working solutions (or vehicle control) to your cell cultures.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound working solutions

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.01 M HCl in isopropanol or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

    • For suspension cells, seed at a similar density directly before adding the compound.

  • Compound Treatment:

    • Prepare a range of this compound concentrations in complete culture medium as described in Protocol 2.

    • Remove the old medium (for adherent cells) and add 100 µL of the this compound working solutions or vehicle control to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the GI50 (concentration that causes 50% growth inhibition).

Visualizations

MIV6_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_treatment Cell Treatment MIV6_powder This compound Powder Vortex Vortex to Dissolve MIV6_powder->Vortex DMSO Sterile DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution Vortex->Stock_Solution Storage Aliquot & Store at -80°C Stock_Solution->Storage Dilution Serial Dilution Stock_Solution->Dilution Culture_Medium Cell Culture Medium Culture_Medium->Dilution Working_Solution Final Working Solution Dilution->Working_Solution Treatment Add Working Solution Working_Solution->Treatment Cell_Culture Cells in Culture Cell_Culture->Treatment Incubation Incubate Treatment->Incubation

Caption: Workflow for this compound solubilization and cell treatment.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL_Complex Menin-MLL Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein MLL_Fusion->Menin_MLL_Complex Transcription Gene Transcription Menin_MLL_Complex->Transcription Recruitment to Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Target_Genes->Transcription Leukemogenesis Leukemogenesis (Proliferation, Block of Differentiation) Transcription->Leukemogenesis MIV6 This compound MIV6->Menin_MLL_Complex Inhibits Interaction Apoptosis Apoptosis & Differentiation MIV6->Apoptosis Leads to

Caption: this compound mechanism of action in the Menin-MLL signaling pathway.

References

MIV-6: Application Notes and Protocols for High-Throughput Screening of MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed Lineage Leukemia (MLL) rearrangements are characteristic genetic abnormalities found in a variety of aggressive hematological malignancies, particularly in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). These rearrangements result in the production of oncogenic MLL fusion proteins that are critically dependent on an interaction with the protein menin for their leukemogenic activity. The disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these cancers. MIV-6 is a potent small molecule inhibitor of the menin-MLL interaction that was identified through high-throughput screening (HTS). This document provides detailed application notes and protocols for the use of this compound and its derivatives in the screening and characterization of MLL inhibitors.

This compound and its Analogs: Quantitative Data Summary

This compound and its optimized R-enantiomer, MIV-6R, have demonstrated significant potency in inhibiting the menin-MLL interaction and the proliferation of MLL-rearranged leukemia cells. The following tables summarize the key quantitative data for these compounds.

CompoundIC50 (nM)[1]Kd (nM)[1]Ligand Efficiency (LE)
This compound185850.28
MIV-6R56850.30
MIV-nc (negative control)234,000>100,000-

Table 1: In Vitro Binding and Potency of this compound and Analogs against the Menin-MLL Interaction.

Cell LineMLL FusionGI50 (µM) for this compound[1]
MLL-AF9 transformed BMCsMLL-AF91.1
Hoxa9/Meis1 transformed BMCsN/A (Control)> 25
MV4;11MLL-AF4Not explicitly stated for this compound, but related compounds show activity in the low µM range.
MOLM-13MLL-AF9Not explicitly stated for this compound, but related compounds show activity in the low µM range.

Table 2: Cellular Activity of this compound in MLL-Rearranged and Control Cell Lines.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the MLL signaling pathway and a typical high-throughput screening workflow for identifying inhibitors of the menin-MLL interaction.

MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm MLL_Fusion MLL Fusion Protein Menin Menin MLL_Fusion->Menin Interaction DNA DNA MLL_Fusion->DNA Transcription_Machinery Transcription Machinery MLL_Fusion->Transcription_Machinery Recruitment Menin->DNA Menin->Transcription_Machinery Recruitment HOXA9_MEIS1 HOXA9 / MEIS1 Genes mRNA mRNA HOXA9_MEIS1->mRNA Transcription Transcription_Machinery->HOXA9_MEIS1 Activation Ribosome Ribosome mRNA->Ribosome Translation HOXA9_MEIS1_Protein HOXA9 / MEIS1 Proteins Ribosome->HOXA9_MEIS1_Protein Leukemogenesis Leukemogenesis (Cell Proliferation, Block of Differentiation) HOXA9_MEIS1_Protein->Leukemogenesis MIV6 This compound MIV6->Menin Inhibition

Caption: MLL Signaling Pathway and Point of Inhibition by this compound.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_secondary_screen Secondary Screens & Hit Validation cluster_cellular_assays Cellular Characterization Compound_Library Compound Library (~288,000 compounds) FP_Assay Fluorescence Polarization Assay (Menin + Fluorescent MLL Peptide) Compound_Library->FP_Assay Primary_Hits Primary Hits FP_Assay->Primary_Hits Identify compounds that decrease polarization Dose_Response Dose-Response FP Assay Primary_Hits->Dose_Response Determine IC50 HTRF_Assay HTRF Assay (Orthogonal Screen) Dose_Response->HTRF_Assay Confirm activity STD_NMR STD-NMR HTRF_Assay->STD_NMR Confirm direct binding to Menin Validated_Hits Validated Hits STD_NMR->Validated_Hits Co_IP Co-Immunoprecipitation Validated_Hits->Co_IP Test disruption of Menin-MLL interaction qRT_PCR qRT-PCR (HOXA9, MEIS1) Validated_Hits->qRT_PCR Measure downregulation of target genes Cell_Viability Cell Viability Assay (MTT) Validated_Hits->Cell_Viability Assess selective growth inhibition Lead_Compound Lead Compound (e.g., this compound) Co_IP->Lead_Compound qRT_PCR->Lead_Compound Cell_Viability->Lead_Compound

Caption: High-Throughput Screening Workflow for Menin-MLL Inhibitors.

Experimental Protocols

High-Throughput Screening: Fluorescence Polarization (FP) Assay

This protocol is designed for a high-throughput screen to identify inhibitors of the menin-MLL protein-protein interaction.

Materials:

  • Purified full-length human menin protein

  • Fluorescein (FITC)-labeled MLL-derived peptide (e.g., FITC-MBM1, corresponding to MLL residues 4-15)

  • FP buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT

  • Small molecule compound library dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of menin protein at a final concentration of 150 nM in FP buffer.

    • Prepare a 2X solution of FITC-MBM1 peptide at a final concentration of 15 nM in FP buffer.

  • Assay Plate Preparation:

    • Using a liquid handler, dispense 10 µL of the 2X menin solution into each well of the 384-well plate.

    • Add 0.2 µL of each compound from the library to the respective wells (final concentration will depend on the stock concentration, e.g., 20 µM). For control wells, add 0.2 µL of DMSO.

    • Dispense 10 µL of the 2X FITC-MBM1 solution to each well to initiate the binding reaction.

  • Incubation:

    • Seal the plates and incubate for 1 hour at room temperature, protected from light.

  • Measurement:

    • Measure the fluorescence polarization on a compatible plate reader. Excitation wavelength: 485 nm; Emission wavelength: 525 nm.

  • Data Analysis:

    • Calculate the change in fluorescence polarization (mP) for each well.

    • Identify "hits" as compounds that cause a significant decrease in mP compared to the DMSO controls.

Cellular Assay: Co-Immunoprecipitation (Co-IP)

This protocol is to verify the disruption of the menin-MLL fusion protein interaction by this compound within a cellular context.

Materials:

  • HEK293T cells

  • Expression vector for a tagged MLL fusion protein (e.g., Flag-MLL-AF9)

  • Lipofectamine 2000 or other suitable transfection reagent

  • Cell lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

  • Anti-Flag M2 affinity gel (or other antibody-conjugated beads targeting the tag)

  • Anti-menin antibody

  • Anti-Flag antibody

  • SDS-PAGE gels and Western blotting reagents

  • This compound and DMSO (vehicle control)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells to ~70-80% confluency.

    • Transfect the cells with the Flag-MLL-AF9 expression vector using Lipofectamine 2000 according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or DMSO for 24 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.

    • Wash the beads three times with ice-cold lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-menin and anti-Flag antibodies to detect the co-immunoprecipitated menin and the immunoprecipitated MLL fusion protein, respectively.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol measures the effect of this compound on the expression of MLL target genes, HOXA9 and MEIS1.

Materials:

  • MLL-rearranged leukemia cell line (e.g., MV4;11 or MOLM-13)

  • This compound and DMSO

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Primer Sequences (Human):

  • HOXA9 Forward: 5'-TGG TTC TCC GCT TCC TCT G-3'

  • HOXA9 Reverse: 5'-TCT TCC TCT GGC TCT CCT CTT-3'

  • MEIS1 Forward: 5'-CAA GAC CTG GAC GAG GAA GAA-3'

  • MEIS1 Reverse: 5'-GCT TCT GCT GCT GCT GTT G-3'

  • GAPDH Forward: 5'-GAA GGT GAA GGT CGG AGT C-3'

  • GAPDH Reverse: 5'-GAA GAT GGT GAT GGG ATT TC-3'

Procedure:

  • Cell Treatment:

    • Seed MLL-rearranged leukemia cells at a density of 0.5-1.0 x 10^5 cells/mL.

    • Treat the cells with this compound at various concentrations or DMSO for a specified period (e.g., 48-72 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA according to the manufacturer's protocol.

  • Quantitative PCR:

    • Set up qPCR reactions using the synthesized cDNA, primers for the target and housekeeping genes, and a SYBR Green master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of HOXA9 and MEIS1 normalized to the housekeeping gene using the ΔΔCt method.

Cell Viability Assay: MTT Assay

This protocol assesses the selective growth-inhibitory effects of this compound on MLL-rearranged leukemia cells.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) and a control cell line without MLL rearrangement (e.g., HL-60).

  • This compound and DMSO

  • Cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Plating:

    • Seed the leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and add them to the wells. Include DMSO-only wells as a vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours at room temperature with gentle shaking, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the DMSO-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for Evaluating MIV-818 Efficacy in Liver Cancer Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a highly predictive preclinical platform for evaluating novel cancer therapies.[1] These models preserve the histological and genetic characteristics of the original human tumor, offering valuable insights into drug efficacy and resistance mechanisms.[2][1][3] This document provides a detailed experimental design for assessing the efficacy of MIV-818, an investigational liver-targeted nucleotide prodrug, in patient-derived xenografts of hepatocellular carcinoma (HCC) and other liver cancers.[4]

MIV-818 is a prodrug of troxacitabine monophosphate (TRX-MP), which is intracellularly converted to its active triphosphate form (TRX-TP).[1][5] TRX-TP acts as a chain-terminating nucleotide analog that, when incorporated into DNA during replication, induces double-strand breaks and triggers a DNA damage response, ultimately leading to cancer cell death.[5][6] Preclinical and early clinical studies have demonstrated that MIV-818 selectively delivers high concentrations of its active metabolite to the liver, thereby maximizing anti-tumor activity while minimizing systemic toxicity.[5][7]

This protocol outlines the necessary steps for establishing liver cancer PDX models, designing an in vivo efficacy study for MIV-818, and performing subsequent pharmacodynamic analyses to confirm its mechanism of action.

Data Presentation

Table 1: In Vivo Efficacy of MIV-818 in Liver Cancer PDX Models

Treatment GroupDose and ScheduleNumber of Mice (n)Mean Tumor Volume at Day 28 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)P-value vs. Vehicle
Vehicle Control0.5% HPMC, p.o., QD101500 ± 150--
MIV-81820 mg/kg, p.o., QD10750 ± 9050<0.01
MIV-81840 mg/kg, p.o., QD10450 ± 6070<0.001
Sorafenib30 mg/kg, p.o., QD10900 ± 11040<0.05
MIV-818 + Sorafenib40 mg/kg + 30 mg/kg, p.o., QD10225 ± 4585<0.0001

SEM: Standard Error of the Mean; p.o.: oral administration; QD: once daily. TGI is calculated at the end of the study.

Table 2: Pharmacodynamic Biomarker Analysis in MIV-818 Treated PDX Tumors

Treatment GroupDose (mg/kg)Mean % Ki-67 Positive Cells ± SEMP-value vs. Vehicle (Ki-67)Mean γH2AX Integrated Density ± SEMP-value vs. Vehicle (γH2AX)
Vehicle Control-85 ± 5.2-1.2 x 10⁵ ± 0.8 x 10⁵-
MIV-8182050 ± 4.1<0.015.8 x 10⁵ ± 1.1 x 10⁵<0.01
MIV-8184025 ± 3.5<0.0019.5 x 10⁵ ± 1.5 x 10⁵<0.001

Ki-67 is a marker of proliferation. γH2AX is a marker of DNA double-strand breaks.

Experimental Protocols

Establishment of Liver Cancer Patient-Derived Xenograft (PDX) Models

Objective: To establish and propagate patient-derived liver tumors in immunodeficient mice.

Materials:

  • Freshly resected human liver tumor tissue (HCC, cholangiocarcinoma, etc.) obtained with patient consent.

  • Immunodeficient mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.[8]

  • Collection medium: DMEM with 10% FBS, penicillin/streptomycin.

  • Matrigel (Corning).

  • Surgical instruments (scalpels, forceps).

  • Anesthetics (e.g., isoflurane or ketamine/xylazine).

Protocol:

  • Collect fresh tumor tissue from surgery in sterile collection medium on ice and transport to the laboratory immediately.

  • In a sterile biosafety cabinet, wash the tissue with cold PBS to remove any blood or debris.

  • Mechanically dissect the tumor into small fragments of approximately 3x3 mm, removing any necrotic or non-tumor tissue.

  • Anesthetize the NSG mouse. Make a small incision on the flank.

  • Create a subcutaneous pocket using blunt forceps.

  • Coat a tumor fragment in Matrigel and implant it into the subcutaneous pocket.

  • Close the incision with surgical clips or sutures.

  • Monitor the mice for tumor growth. Palpate the implantation site twice weekly.

  • When the tumor reaches approximately 1000-1500 mm³ (passage 0 or P0), euthanize the mouse and harvest the tumor.

  • A portion of the tumor can be cryopreserved for future use, fixed in formalin for histology, or passaged into new host mice (P1) for cohort expansion.

In Vivo Efficacy Study of MIV-818

Objective: To evaluate the anti-tumor efficacy of MIV-818 as a monotherapy and in combination with a standard-of-care agent like sorafenib.

Materials:

  • Established liver cancer PDX-bearing mice with tumor volumes of 150-200 mm³.

  • MIV-818 (formulated for oral administration).

  • Sorafenib (formulated for oral administration).

  • Vehicle control (e.g., 0.5% HPMC in sterile water).

  • Dosing gavage needles.

  • Digital calipers.

Protocol:

  • Expand the desired PDX model to generate a cohort of tumor-bearing mice.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=10 mice per group) as detailed in Table 1.

  • Record the initial tumor volume and body weight of each mouse.

  • Administer the respective treatments orally (p.o.) once daily (QD) for 28 consecutive days.

  • Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

  • Monitor animal health and body weight twice weekly. Euthanize mice if tumor volume exceeds 2000 mm³ or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

  • At the end of the 28-day treatment period, euthanize all remaining mice.

  • Harvest tumors and divide them for downstream analyses (formalin fixation for IHC, snap-freezing for Western blotting).

Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers

Objective: To assess the effect of MIV-818 on tumor cell proliferation (Ki-67) and DNA damage (γH2AX).

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissues.

  • Microtome.

  • Glass slides.

  • Xylene and ethanol series for deparaffinization and rehydration.

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).

  • Primary antibodies: Rabbit anti-Ki-67, Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX).

  • HRP-conjugated secondary antibody.

  • DAB substrate kit.

  • Hematoxylin counterstain.

  • Mounting medium and coverslips.

  • Microscope with imaging software.

Protocol:

  • Cut 4-5 µm sections from the FFPE tumor blocks and mount them on slides.

  • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform heat-induced antigen retrieval in citrate buffer.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with the primary antibody (anti-Ki-67 or anti-γH2AX) overnight at 4°C.

  • Wash with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the signal using a DAB substrate kit, resulting in a brown precipitate at the site of the antigen.

  • Counterstain the nuclei with hematoxylin.

  • Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.

  • Image the slides and quantify the percentage of Ki-67 positive cells or the intensity of γH2AX staining using appropriate image analysis software.

Western Blotting for Protein Analysis

Objective: To quantify the expression of proteins involved in the DNA damage response pathway.

Materials:

  • Snap-frozen PDX tumor tissue.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • Electrophoresis and transfer apparatus.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-γH2AX, anti-p53, anti-p21, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Protocol:

  • Homogenize the frozen tumor tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and apply the ECL substrate.

  • Detect the chemiluminescent signal using an imaging system. Quantify band intensities relative to the loading control (β-actin).

Mandatory Visualizations

MIV818_Mechanism_of_Action MIV818 MIV-818 (Oral Prodrug) Hepatocyte Hepatocyte MIV818->Hepatocyte Liver Targeting TRX_MP Troxacitabine Monophosphate (TRX-MP) Hepatocyte->TRX_MP Hydrolysis by Carboxylesterase 1 TumorCell Tumor Cell TRX_TP Troxacitabine Triphosphate (TRX-TP) (Active Metabolite) TRX_MP->TRX_TP Phosphorylation Incorporation Incorporation into DNA TRX_TP->Incorporation DNA Nuclear DNA Replication DNA Replication DNA->Replication Replication->Incorporation DSB DNA Double-Strand Breaks (DSBs) Incorporation->DSB Chain Termination DDR DNA Damage Response (DDR) (e.g., ATM/ATR, p53) DSB->DDR Activation Apoptosis Apoptosis / Cell Cycle Arrest DDR->Apoptosis Induction Apoptosis->TumorCell Inhibition PDX_Experimental_Workflow PatientTumor Patient Liver Tumor (Surgical Resection) Implantation Subcutaneous Implantation into NSG Mice PatientTumor->Implantation P0 P0 Tumor Growth (to ~1500 mm³) Implantation->P0 Expansion Tumor Harvest & Passage (P1, P2...) P0->Expansion Cohort Establish Treatment Cohorts (Tumors ~150-200 mm³) Expansion->Cohort Treatment 28-Day Treatment (Vehicle, MIV-818, Combo) Cohort->Treatment Monitoring Tumor Volume & Body Weight (Twice Weekly) Treatment->Monitoring Endpoint End of Study (Day 28) Monitoring->Endpoint Analysis Tumor Harvest & Analysis Endpoint->Analysis IHC IHC (Ki-67, γH2AX) Analysis->IHC WB Western Blot (DDR Proteins) Analysis->WB

References

Application Notes and Protocols: Investigating the Role of Menin in Diverse Cancers Using MIV-6 and other Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing menin-MLL inhibitors, such as MIV-6, to study the multifaceted role of menin in various cancers beyond MLL-rearranged leukemia. Menin's function is highly context-dependent, acting as either a tumor suppressor or an oncogene in different malignancies, making it a compelling target for therapeutic development.[1][2] This document outlines key experimental protocols, summarizes quantitative data, and visualizes relevant signaling pathways to facilitate further research in this promising area.

Introduction to Menin's Role in Cancer

Menin, encoded by the MEN1 gene, is a scaffold protein that plays a critical role in regulating gene expression through its interaction with various chromatin-modifying enzymes and transcription factors.[2] While its tumor suppressor function is well-established in multiple endocrine neoplasia type 1 (MEN1) syndrome, emerging evidence reveals a more complex and often contradictory role in other cancers.[1][2]

  • Prostate Cancer: In prostate cancer, menin can act as a co-activator for the androgen receptor (AR), promoting tumor growth.[3] Inhibition of the menin-MLL interaction has been shown to suppress the proliferation of both androgen-dependent and castration-resistant prostate cancer cells.[4]

  • Hepatocellular Carcinoma (HCC): In HCC, menin can function as a tumor promoter by epigenetically upregulating the transcription of the Yes-associated protein (YAP1) gene, a key component of the Hippo signaling pathway.[5][6] Increased expression of both menin and YAP1 is associated with a poor prognosis in HCC patients.[5][6]

  • Pancreatic Cancer: The role of menin in pancreatic cancer is particularly complex. It can act as a tumor suppressor by inhibiting cell growth.[7] However, it can also promote epithelial-mesenchymal transition (EMT) through the TGF-β signaling pathway, suggesting a role in metastasis.[7] Furthermore, a novel Menin-YBX1-HKDC1 axis has been identified as a critical regulator of glycolysis in pancreatic ductal adenocarcinoma (PDAC).[8][9][10]

Quantitative Data on Menin-MLL Inhibitors

The following tables summarize the inhibitory concentrations (IC50) of various menin-MLL inhibitors in different cancer cell lines. This data provides a baseline for designing experiments to investigate menin's function.

InhibitorCell LineCancer TypeIC50 (µM)Reference
MI-136LNCaPProstate CancerNot Specified[4]
MI-136VCaPProstate CancerNot Specified[4]
MI-136Endometrial Cancer OrganoidsEndometrial Cancer4.5[4]
M-1121MOLM-13MLL-rearranged Leukemia0.0515[4]
M-1121MV-4-11MLL-rearranged Leukemia0.0103[4]
MI-503Ewing's Sarcoma Cell LinesEwing's SarcomaNot Specified[4]
InhibitorEffect on Cell ProliferationCancer TypeCell LineObservationsReference
Menin-MLL InhibitorsInhibitionCastration-Resistant Prostate CancerNot SpecifiedRestricted tumor proliferation.[4]
MitoBloCK-6InhibitionLiver CancerMcA-RH7777Near complete proliferation arrest at 30 µM after 72h.[2][11]
Menin OverexpressionSuppressionPancreatic CancerPDAC cell linesSignificantly suppressed glycolytic markers and activity.[8][9]

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of menin-MLL inhibitors on cancer cells.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of a menin-MLL inhibitor (e.g., this compound) on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., LNCaP for prostate, HepG2 for liver, PANC-1 for pancreatic)

  • Complete culture medium

  • Menin-MLL inhibitor (e.g., this compound)

  • Dimethyl sulfoxide (DMSO) as a vehicle control

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the menin-MLL inhibitor in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[12]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the changes in the expression of menin target genes (e.g., HOXA9, MEIS1, YAP1) upon treatment with a menin-MLL inhibitor.

Materials:

  • Cancer cells treated with a menin-MLL inhibitor or vehicle control

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Protocol:

  • Treat cells with the menin-MLL inhibitor at a concentration around its IC50 for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Perform the qPCR reaction using a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.[13][14][15]

Western Blot Analysis

Objective: To detect changes in the protein levels of menin, MLL, and their downstream targets after treatment with a menin-MLL inhibitor.

Materials:

  • Cancer cells treated with a menin-MLL inhibitor or vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against menin, MLL, YAP1, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the menin-MLL inhibitor as described for qRT-PCR.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[16][17][18]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if the menin-MLL inhibitor disrupts the binding of menin and MLL to the promoter regions of target genes.

Materials:

  • Cancer cells treated with a menin-MLL inhibitor or vehicle control

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell lysis buffer

  • Sonication buffer

  • Sonicator

  • Antibodies for menin, MLL, and a negative control (e.g., IgG)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • Primers for qPCR targeting the promoter regions of interest

Protocol:

  • Treat cells with the menin-MLL inhibitor.

  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.[19]

  • Incubate the sheared chromatin with antibodies against menin, MLL, or IgG overnight at 4°C.

  • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the complexes and reverse the cross-links by heating.

  • Treat with Proteinase K to digest proteins and purify the DNA.

  • Use the purified DNA as a template for qPCR with primers specific to the promoter regions of target genes like HOXA9 or YAP1.[19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving menin in different cancers and a general workflow for studying menin-MLL inhibitors.

Menin_AR_Signaling_Prostate_Cancer Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds Menin_MLL Menin-MLL Complex AR->Menin_MLL Recruits ARE Androgen Response Element (ARE) Menin_MLL->ARE Binds to Gene_Expression Target Gene Expression (e.g., PSA) ARE->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation MIV6 This compound MIV6->Menin_MLL Inhibits Interaction

Menin's role in androgen receptor signaling in prostate cancer.

Menin_YAP1_Signaling_HCC Menin_MLL Menin-MLL Complex YAP1_Promoter YAP1 Promoter Menin_MLL->YAP1_Promoter Binds H3K4me3 H3K4me3 Menin_MLL->H3K4me3 Increases YAP1_Expression YAP1 Transcription H3K4me3->YAP1_Expression Promotes YAP1_Protein YAP1 Protein YAP1_Expression->YAP1_Protein TEAD TEAD YAP1_Protein->TEAD Co-activates Target_Genes Target Gene Expression TEAD->Target_Genes Activates Tumorigenesis Hepatocellular Carcinogenesis Target_Genes->Tumorigenesis MIV6 This compound MIV6->Menin_MLL Inhibits Interaction

Menin-mediated YAP1 activation in hepatocellular carcinoma.

Menin_TGFbeta_Signaling_Pancreatic_Cancer TGFbeta TGF-β TGFbeta_R TGF-β Receptor TGFbeta->TGFbeta_R Binds Menin Menin TGFbeta_R->Menin CEBPB C/EBPβ Menin->CEBPB Inhibits EMT Epithelial-Mesenchymal Transition (EMT) Menin->EMT Promotes Growth_Inhibition Cell Growth Inhibition CEBPB->Growth_Inhibition Promotes MIV6 This compound MIV6->Menin Inhibits

Menin's dual role in TGF-β signaling in pancreatic cancer.

Menin_YBX1_HKDC1_Pancreatic_Cancer Menin Menin YBX1_cyto YBX1 (Cytoplasm) Menin->YBX1_cyto Interacts with YBX1_nuc YBX1 (Nucleus) YBX1_cyto->YBX1_nuc Promotes Translocation HKDC1_promoter HKDC1 Promoter YBX1_nuc->HKDC1_promoter Binds to HKDC1_exp HKDC1 Transcription HKDC1_promoter->HKDC1_exp Enhances Glycolysis Glycolysis HKDC1_exp->Glycolysis Suppresses MIV6 This compound MIV6->Menin Inhibits

Menin-YBX1-HKDC1 axis in pancreatic cancer glycolysis.

Experimental_Workflow_Menin_Inhibitor Cell_Culture 1. Select & Culture Cancer Cell Lines Inhibitor_Treatment 2. Treat with Menin-MLL Inhibitor (e.g., this compound) Cell_Culture->Inhibitor_Treatment Viability_Assay 3a. Cell Viability/ Proliferation Assay (MTT) Inhibitor_Treatment->Viability_Assay Gene_Expression_Analysis 3b. Gene Expression Analysis (qRT-PCR) Inhibitor_Treatment->Gene_Expression_Analysis Protein_Analysis 3c. Protein Expression Analysis (Western Blot) Inhibitor_Treatment->Protein_Analysis ChIP_Assay 3d. Chromatin Immunoprecipitation (ChIP) Inhibitor_Treatment->ChIP_Assay Data_Analysis 4. Data Analysis & Interpretation Viability_Assay->Data_Analysis Gene_Expression_Analysis->Data_Analysis Protein_Analysis->Data_Analysis ChIP_Assay->Data_Analysis Conclusion 5. Elucidate Menin's Role & Therapeutic Potential Data_Analysis->Conclusion

General experimental workflow for studying menin-MLL inhibitors.

Conclusion

The study of menin's role in cancers other than leukemia is a rapidly evolving field. Menin-MLL inhibitors like this compound are powerful tools to dissect the complex and context-specific functions of menin. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of targeting menin in a broader range of malignancies. Further investigation into the nuanced roles of menin in different cancer types will be crucial for the development of novel and effective cancer therapies.

References

Application Notes and Protocols for the MEC (Mitoxantrone, Etoposide, Cytarabine) Chemotherapy Regimen

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic "MIV-6" is necessary. Extensive searches for a chemotherapy agent or combination therapy specifically designated as "this compound" did not yield any relevant results in the context of cancer treatment. It is highly probable that "this compound" is a typographical error. However, the search results frequently referenced a well-established chemotherapy regimen known as MEC , which consists of M itoxantrone, E toposide, and C ytarabine. This combination is commonly used in the treatment of Acute Myeloid Leukemia (AML). Given the context of the user's request for information on a combination of chemotherapy agents, this document will proceed under the assumption that the intended topic was the MEC regimen.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MEC regimen, comprising Mitoxantrone, Etoposide, and Cytarabine, is a significant combination chemotherapy used primarily as a salvage therapy for patients with refractory or relapsed Acute Myeloid Leukemia (AML).[1][2] This regimen has demonstrated considerable antileukemic activity and is often employed when initial standard induction therapies have failed.[1][2] These application notes provide a comprehensive overview of the MEC regimen, including its clinical efficacy, mechanism of action, and detailed administration protocols based on published clinical studies.

Data Presentation: Clinical Efficacy and Toxicity of the MEC Regimen

The following table summarizes the quantitative data from clinical trials evaluating the MEC regimen in patients with refractory or relapsed AML.

Parameter Study 1: Amadori et al. (1991) [1]Study 2: Lee et al. (2018) [2]Study 3: Wells et al. (2003) [3]
Patient Population 32 patients with refractory AML24 patients with AML failing one course of induction chemotherapy101 pediatric patients with relapsed/refractory AML
Complete Remission (CR) Rate 66% (21/32)45.8% (11/24)76%
Median Remission Duration 16 weeksNot ReportedNot Reported
Median Overall Survival 36 weeksNot Reported2-year overall survival of 24%
Induction Mortality 6% (2/32)0%3%
Major Toxicities Severe myelosuppression in all patients; fever or documented infections in 91% of patients.Febrile neutropenia in all patients; acute infection in 29.2% of patients.High toxic death rate with a subsequent intensification regimen.

Mechanism of Action

The efficacy of the MEC regimen stems from the synergistic interaction of its three components, each targeting different aspects of cancer cell proliferation and survival.

  • Mitoxantrone: An anthracenedione and a potent inhibitor of topoisomerase II. It intercalates into DNA, causing crosslinks and strand breaks, thereby inhibiting DNA replication and RNA synthesis.

  • Etoposide: A podophyllotoxin derivative that also inhibits topoisomerase II. By forming a ternary complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and subsequent apoptosis.

  • Cytarabine (Ara-C): A pyrimidine analog and an antimetabolite. It is converted to its active triphosphate form, Ara-CTP, which competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation. It is most effective during the S phase of the cell cycle.

MEC_Mechanism_of_Action Combined Mechanism of Action of the MEC Regimen cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA DNA_Replication DNA Replication DNA->DNA_Replication Replicates Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Unwinds DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA_Replication Synthesizes Apoptosis Apoptosis DNA_Replication->Apoptosis Inhibition leads to Mitoxantrone Mitoxantrone Mitoxantrone->Topoisomerase_II Inhibits Etoposide Etoposide Etoposide->Topoisomerase_II Inhibits Cytarabine Cytarabine (Ara-C) Cytarabine->DNA_Polymerase Inhibits

Caption: Combined effect of MEC regimen on DNA replication and apoptosis.

Experimental Protocols: Clinical Administration of the MEC Regimen

The following protocols are based on dosing schedules reported in clinical trials and are intended for informational purposes for researchers. These are not clinical recommendations for patient treatment.

Protocol 1: Based on Amadori et al. (1991) [1]

  • Mitoxantrone: 6 mg/m² administered as an intravenous (IV) bolus daily for 6 days.

  • Etoposide: 80 mg/m² administered as an IV infusion over 1 hour daily for 6 days.

  • Cytarabine (Ara-C): 1 g/m² administered as an IV infusion over 6 hours daily for 6 days.

Protocol 2: Based on Lee et al. (2018) [2]

  • Mitoxantrone: 6 mg/m² daily on days 1-3.

  • Etoposide: 80 mg/m² daily on days 1-6.

  • Cytarabine (Ara-C): 1 g/m² daily on days 1-6.

Monitoring and Supportive Care:

  • Myelosuppression: All patients experience severe myelosuppression.[1] Frequent monitoring of complete blood counts is essential.

  • Infections: Prophylactic antibiotics and antifungal agents should be considered. Febrile neutropenia is a common and serious complication that requires immediate attention.[2]

  • Nausea and Vomiting: Prophylactic antiemetics are recommended.

  • Tumor Lysis Syndrome: Patients with a high tumor burden should be monitored for tumor lysis syndrome and receive appropriate prophylaxis.

Experimental Workflow: Clinical Trial for a Combination Chemotherapy Regimen

The following diagram illustrates a typical workflow for a clinical trial evaluating a combination chemotherapy regimen like MEC.

Clinical_Trial_Workflow Workflow for a Combination Chemotherapy Clinical Trial Patient_Screening Patient Screening and Eligibility Assessment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Disease Status, Organ Function) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., MEC Regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration and Monitoring Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Toxicity_Assessment Toxicity and Adverse Event Monitoring Treatment_Administration->Toxicity_Assessment Response_Assessment Response Assessment (e.g., Bone Marrow Biopsy) Treatment_Administration->Response_Assessment Toxicity_Assessment->Treatment_Administration Follow_Up Long-term Follow-up (Survival, Relapse) Response_Assessment->Follow_Up Data_Analysis Data Analysis and Reporting Follow_Up->Data_Analysis

Caption: A generalized workflow for a clinical trial of a chemotherapy regimen.

Conclusion

The MEC (Mitoxantrone, Etoposide, and Cytarabine) regimen is a potent and effective salvage therapy for patients with refractory or relapsed Acute Myeloid Leukemia, demonstrating high rates of complete remission.[1][3] However, it is associated with significant myelosuppressive toxicity, which requires intensive supportive care.[1] The synergistic mechanisms of action of its components, targeting critical pathways in DNA replication and cell division, underscore the rationale for its use in this challenging patient population. Further research may focus on optimizing the dosing schedule to mitigate toxicity while preserving efficacy, and on identifying predictive biomarkers to select patients most likely to benefit from this regimen.

References

Application Notes and Protocols for Assessing Drug-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Protocol for Assessing MIV-6-Induced Apoptosis in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a novel investigational compound under evaluation for its potential to induce apoptosis in cancer cells. The induction of programmed cell death, or apoptosis, is a key mechanism for many successful anti-cancer therapies. This document provides a comprehensive set of protocols for researchers to assess the apoptotic effects of this compound on cancer cell lines. The methodologies detailed herein are designed to quantify the extent of apoptosis and elucidate the underlying cellular mechanisms. These protocols include techniques for detecting key markers of apoptosis, such as phosphatidylserine externalization, DNA fragmentation, and caspase activation.

I. Signaling Pathways in Apoptosis

Apoptosis is a tightly regulated process involving a cascade of molecular events. The diagram below illustrates a generalized signaling pathway for apoptosis that can be activated by anti-cancer compounds. This pathway often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic program.

cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome MIV6 This compound Procaspase8 Pro-caspase-8 MIV6->Procaspase8 activates Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation Membrane_Blebbing Membrane Blebbing Apoptosis->Membrane_Blebbing

Caption: A simplified diagram of a possible this compound-induced apoptosis signaling pathway.

II. Experimental Workflow for Apoptosis Assessment

The following diagram outlines the general workflow for assessing this compound-induced apoptosis in a cancer cell line. This workflow begins with cell culture and treatment, followed by various assays to detect apoptotic markers.

Start Start: Cancer Cell Culture Treatment Treat cells with this compound (various concentrations and time points) Start->Treatment Harvest Harvest Cells (include floating and adherent cells) Treatment->Harvest Wash Wash cells with PBS Harvest->Wash Assays Perform Apoptosis Assays Wash->Assays AnnexinV Annexin V/PI Staining for Flow Cytometry Assays->AnnexinV Caspase Caspase Activity Assay Assays->Caspase WesternBlot Western Blot for Apoptotic Proteins Assays->WesternBlot DataAnalysis Data Analysis and Interpretation AnnexinV->DataAnalysis Caspase->DataAnalysis WesternBlot->DataAnalysis

Caption: General experimental workflow for assessing this compound-induced apoptosis.

III. Experimental Protocols

A. Cell Culture and Treatment with this compound
  • Cell Seeding: Seed the cancer cells of interest in appropriate culture vessels (e.g., 6-well plates, T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For example, seed 1 x 10^6 cells in a T25 culture flask.[1][2]

  • Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for attachment and recovery.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Dosing: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).

  • Incubation Post-Treatment: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).

B. Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay is used to detect phosphatidylserine exposure on the outer leaflet of the plasma membrane, an early marker of apoptosis.[1][2]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each treatment condition.[1][2]

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at approximately 670 x g for 5 minutes at room temperature.[1][2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[3]

Interpretation of Results:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

C. Caspase Activity Assay

Caspase activation is a hallmark of apoptosis. Commercial kits are available to measure the activity of specific caspases (e.g., Caspase-3, -7, -8, -9).

  • Cell Lysis: Following treatment with this compound, harvest cells and lyse them according to the manufacturer's protocol of the chosen caspase activity assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase substrate and reaction buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence or colorimetric signal using a microplate reader. The signal intensity is proportional to the caspase activity.

D. Western Blotting for Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2 family members, caspases, and PARP.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IV. Data Presentation

Quantitative data from the apoptosis assays should be summarized in tables for clear comparison between different treatment conditions.

Table 1: Percentage of Apoptotic Cells Determined by Annexin V/PI Staining

Treatment GroupConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control02.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound115.2 ± 1.25.6 ± 0.720.8 ± 1.9
This compound535.8 ± 2.512.4 ± 1.548.2 ± 4.0
This compound1055.1 ± 3.120.7 ± 2.275.8 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Caspase-3/7 Activity

Treatment GroupConcentration (µM)Relative Caspase-3/7 Activity (Fold Change vs. Control)
Vehicle Control01.0 ± 0.1
This compound12.8 ± 0.3
This compound55.2 ± 0.6
This compound108.9 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Quantification of Western Blot Analysis

Treatment GroupConcentration (µM)Relative Expression of Cleaved PARP (Fold Change vs. Control)Relative Expression of Bcl-2 (Fold Change vs. Control)
Vehicle Control01.0 ± 0.11.0 ± 0.1
This compound13.5 ± 0.40.7 ± 0.08
This compound57.2 ± 0.80.4 ± 0.05
This compound1012.6 ± 1.50.2 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments, normalized to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Overcoming MIV-6 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the menin-MLL inhibitor MIV-6 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide effective solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate when I dilute my DMSO stock solution in an aqueous buffer like PBS?

A1: This is a common phenomenon for hydrophobic small molecules like this compound.[1] this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), but it has poor solubility in aqueous solutions.[1][2] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the new environment, leading to precipitation.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] A stock solution of 10 mM in DMSO has been reported for MIV-6R, a potent menin-MLL inhibitor.[2] It is advisable to use anhydrous (dry) DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1]

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: It is highly unlikely that this compound can be dissolved directly in aqueous buffers like PBS at typical working concentrations. Most small molecule inhibitors of this nature exhibit low intrinsic aqueous solubility.[1][3] Direct dissolution will likely result in an incomplete solution or a suspension of insoluble particles.

Q4: What are the primary strategies to improve the solubility of this compound in my working solution?

A4: Several techniques can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Introducing a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), into the aqueous buffer can increase solubility.[4][5]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[3][6]

  • Solubilizing Excipients: Using additives like surfactants (e.g., Tween-80, Pluronic F-68) or cyclodextrins can help to encapsulate the hydrophobic this compound molecules and increase their apparent solubility.[3][4][7]

  • Careful Dilution Technique: Employing a gradual or serial dilution method can prevent the compound from "crashing out" of the solution.[1][8]

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assays?

A5: The final concentration of DMSO in your experimental medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, though some may be sensitive to concentrations as low as 0.1%.[1][8] It is crucial to include a vehicle control (your final buffer with the same percentage of DMSO) in your experiments to account for any effects of the solvent.[8]

Troubleshooting Guide: this compound Precipitation and Solubility Issues

IssuePotential CauseRecommended Solution
Precipitate forms immediately upon diluting DMSO stock in aqueous buffer. Rapid Solvent Change: The abrupt shift from a high-DMSO to a high-aqueous environment "shocks" the compound out of solution.[1]Perform a serial or intermediate dilution. First, create an intermediate dilution in a 1:1 mixture of DMSO and your aqueous buffer. Then, add this intermediate solution to the final volume of the aqueous buffer while vortexing.[1]
Final Concentration Too High: The desired final concentration of this compound exceeds its kinetic solubility limit in the final buffer composition.Try lowering the final working concentration of this compound. Determine the kinetic solubility of this compound in your specific buffer to establish a viable concentration range.[8]
Working solution appears cloudy or hazy. Micro-precipitation or Aggregation: The compound is not fully dissolved and is forming small, suspended aggregates.Sonicate the final working solution in an ultrasonic bath for 5-10 minutes to break up aggregates.[9] If cloudiness persists, the solution is likely supersaturated and the concentration needs to be lowered.
Buffer Incompatibility: Components of the buffer (e.g., high salt concentration) may be reducing the solubility of this compound.Test the solubility of this compound in simpler buffer systems (e.g., HEPES or Tris) to identify potential incompatibilities.
Inconsistent results between experiments. Incomplete Dissolution: Undissolved particles of this compound are being unevenly distributed, leading to variability in the effective concentration.Before each use, visually inspect your stock and working solutions for any precipitate. If thawed from frozen, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any compound that may have precipitated.[10]
Compound Degradation: this compound may be unstable in the aqueous buffer over the course of the experiment.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound for extended periods.[10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution
  • Accurately weigh the required amount of solid this compound powder in a sterile, inert vial (amber glass or polypropylene is recommended).[10]

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2]

  • Vortex the solution vigorously until all solid this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[9]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

Protocol 2: Serial Dilution for Preparing Aqueous Working Solutions

This protocol is designed to minimize precipitation by gradually changing the solvent environment.

  • Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature. Vortex gently to ensure homogeneity.[10]

  • Prepare an intermediate dilution. For a final DMSO concentration of 0.1%, you might first dilute your 10 mM stock 1:10 in pure DMSO to get a 1 mM solution.

  • While gently vortexing your final aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.[1]

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

Data Presentation

Table 1: this compound Solubility and Stock Solution
CompoundSolventReported Solubility
MIV-6RDMSO10 mM[2]
Table 2: Common Approaches for Solubility Enhancement
MethodAgentTypical Final ConcentrationMechanism of Action
Co-solvency Polyethylene Glycol 300 (PEG300)1-10%Reduces the polarity of the aqueous solution.[4]
Ethanol1-5%Acts as a solvent with intermediate polarity.[3]
Surfactants Tween-800.1-1%Forms micelles that encapsulate hydrophobic molecules.[4]
Pluronic F-680.02-0.5%Non-ionic surfactant that can improve solubility and stability.[4]
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5%Forms inclusion complexes with the drug, masking its hydrophobicity.[11][12]

Mandatory Visualizations

G start This compound precipitates in aqueous buffer q1 Is the final DMSO concentration <0.5%? start->q1 q2 Is the final this compound concentration too high? q1->q2 Yes sol1 Adjust DMSO % if assay allows, otherwise proceed q1->sol1 No q3 Was a gradual dilution protocol used? q2->q3 No sol2 Lower final this compound concentration q2->sol2 Yes q4 Consider adding solubilizing agents q3->q4 Yes sol3 Use serial or dropwise dilution with vortexing q3->sol3 No sol4a Try co-solvents (e.g., 5% PEG300) q4->sol4a Option 1 sol4b Try surfactants (e.g., 0.5% Tween-80) q4->sol4b Option 2 sol1->q2 end Clear Solution Achieved sol2->end sol3->end sol4a->end sol4b->end

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 High Polarity Mismatch cluster_1 Bridging with a Co-solvent DMSO This compound in 100% DMSO (Non-polar env.) Precipitation Precipitation! DMSO->Precipitation Direct Dilution Aqueous Aqueous Buffer (Polar env.) Aqueous->Precipitation DMSO_stock This compound in 100% DMSO CoSolvent Intermediate Dilution (e.g., DMSO/PEG300/Buffer) (Intermediate Polarity) DMSO_stock->CoSolvent Step 1 FinalAqueous Final Aqueous Buffer with Co-solvent CoSolvent->FinalAqueous Step 2 ClearSolution Clear Solution FinalAqueous->ClearSolution

Caption: Co-solvency principle for preventing precipitation.

G Surfactant Micelle Action cluster_micelle Micelle MIV6 This compound (Hydrophobic) Core MIV6->Core Encapsulated Aqueous Aqueous Environment Head1 Head2 Head3 Head4 Head5 Head6 Head7 Head8 Core->Head1 Hydrophilic Head Core->Head2 Core->Head3 Core->Head4 Core->Head5 Core->Head6 Core->Head7 Core->Head8 label_tail Hydrophobic Tails Tail1 ~~~ Tail2 ~~~ Tail3 ~~~

Caption: Encapsulation of this compound within a surfactant micelle.

References

Optimizing MIV-6 concentration for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MIV-6 for maximum therapeutic effect in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical serine/threonine kinase downstream of the MAPK/ERK signaling pathway. By inhibiting TPK1, this compound effectively blocks the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in TPK1-dependent cancer cell lines.

Q2: What is the recommended starting concentration range for this compound in cell-based assays?

For initial experiments, we recommend a broad concentration range from 1 nM to 10 µM to establish a dose-response curve. A common starting point for a 10-point dose-response curve would be a logarithmic dilution series starting from 10 µM.

Q3: How can I determine the IC50 value of this compound in my cancer cell line of interest?

The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or CellTiter-Glo® assay, after treating the cells with a range of this compound concentrations for a specified period (e.g., 72 hours). The resulting data can be fitted to a four-parameter logistic curve to calculate the IC50 value.

Q4: How does serum concentration in the culture medium affect the activity of this compound?

The presence of serum proteins, such as albumin, can bind to small molecule inhibitors like this compound, potentially reducing its effective concentration. It is crucial to maintain a consistent serum percentage throughout your experiments. If you observe a significant decrease in potency compared to biochemical assays, consider performing experiments in lower serum conditions (e.g., 0.5-2% FBS) or using serum-free medium, if appropriate for your cell line.

Q5: How can I confirm that this compound is engaging its target, TPK1, in the cell?

Target engagement can be confirmed by assessing the phosphorylation status of a known downstream substrate of TPK1, such as the hypothetical protein "Proliferation-Associated Substrate 1" (PAS1). A Western blot analysis showing a dose-dependent decrease in phosphorylated PAS1 (p-PAS1) levels upon this compound treatment would indicate successful target engagement.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells in cell viability assays. 1. Uneven cell seeding. 2. Inconsistent drug concentration due to pipetting errors. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
No significant cell death observed even at high concentrations of this compound. 1. The cell line may not be dependent on the TPK1 signaling pathway. 2. The incubation time is too short. 3. This compound has degraded.1. Verify the expression and activation of TPK1 in your cell line via Western blot or qPCR. 2. Extend the treatment duration (e.g., from 72 to 96 or 120 hours). 3. Prepare fresh dilutions of this compound from a new stock solution for each experiment.
Observed IC50 is significantly higher than expected. 1. High serum concentration in the medium is reducing the effective concentration of this compound. 2. The cell line has intrinsic or acquired resistance mechanisms.1. Test this compound activity in lower serum conditions (e.g., 2% FBS). 2. Investigate potential resistance pathways, such as upregulation of efflux pumps or activation of compensatory signaling pathways.
Inconsistent p-PAS1 levels in Western blot analysis. 1. Suboptimal antibody concentration. 2. Issues with protein extraction or quantification. 3. Cells were not harvested at the optimal time point post-treatment.1. Titrate the primary and secondary antibodies to determine the optimal concentrations. 2. Use a reliable protein quantification assay (e.g., BCA) to ensure equal loading. 3. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the time of maximal p-PAS1 inhibition.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium, starting from a top concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model (four-parameter logistic) to determine the IC50 value.

Protocol 2: Western Blot for TPK1 Target Engagement
  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 6 hours).

  • Protein Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-PAS1, total PAS1, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the p-PAS1 signal to total PAS1 and the loading control to assess the dose-dependent inhibition of TPK1 activity.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
Cell LineCancer TypeTPK1 StatusIC50 (nM)
HT-29Colon CancerHigh Expression15.2
A549Lung CancerWT Expression89.7
MCF-7Breast CancerLow Expression>10,000
PANC-1Pancreatic CancerHigh Expression25.4
Table 2: this compound Target Engagement and Cellular Effect
Cell LineThis compound Conc. (nM)p-PAS1 Inhibition (%)Apoptosis Induction (%)
HT-29104512
1008855
10009578
A54910155
1005228
10008562

Visualizations

MIV6_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TPK1 TPK1 ERK->TPK1 PAS1 p-PAS1 TPK1->PAS1 Apoptosis Apoptosis TPK1->Apoptosis Proliferation Cell Proliferation & Survival PAS1->Proliferation MIV6 This compound MIV6->TPK1

Caption: this compound inhibits TPK1 in the MAPK signaling pathway.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis Seed 1. Seed Cells (96-well plate) Adhere 2. Adhere Overnight Seed->Adhere Treat 4. Treat Cells with this compound Adhere->Treat Dilute 3. Prepare this compound Serial Dilutions Dilute->Treat Incubate 5. Incubate (72 hours) Treat->Incubate MTT 6. Add MTT Reagent Incubate->MTT Solubilize 7. Solubilize Formazan MTT->Solubilize Read 8. Read Absorbance Solubilize->Read Analyze 9. Analyze Data (IC50 Calculation) Read->Analyze

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Start High Variability in Replicate Wells? CheckSeeding Check Cell Seeding Protocol Start->CheckSeeding Yes NoEffect No Significant Cell Death? Start->NoEffect No CheckPipetting Verify Pipette Calibration CheckSeeding->CheckPipetting EdgeEffect Mitigate Plate Edge Effects CheckPipetting->EdgeEffect Solution Problem Resolved EdgeEffect->Solution CheckPathway Confirm TPK1 Dependence NoEffect->CheckPathway Yes CheckTime Extend Incubation Time CheckPathway->CheckTime CheckCompound Use Fresh this compound Stock CheckTime->CheckCompound CheckCompound->Solution

Caption: Troubleshooting logic for common experimental issues.

Technical Support Center: Mitigating Off-Target Effects of MIV-6 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, validating, and mitigating the off-target effects of the hypothetical small molecule inhibitor, MIV-6. While this compound is presented here as a specific example, the principles and protocols are broadly applicable to a wide range of small molecule inhibitors used in cellular research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor like this compound?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: Why is it important to validate the on-target and off-target effects of this compound?

Q3: What are the common initial signs of potential off-target effects of this compound in my cell-based assays?

A3: Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with this compound treatment is different from the phenotype observed when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[3]

  • Unusual dose-response curve: The dose-response curve for the observed phenotype is significantly different from the on-target inhibition curve.

  • Unexpected cellular toxicity: Significant cell death or stress is observed at concentrations where the on-target effect is expected to be minimal.[4]

Q4: How can I computationally predict potential off-target effects of this compound?

A4: Several in silico tools can predict potential off-target interactions based on the chemical structure of this compound and its similarity to other compounds with known targets. These tools screen this compound against databases of protein structures to identify potential binding partners. While these predictions require experimental validation, they can provide a valuable starting point for investigating off-target effects.

Troubleshooting Guides

Issue 1: I am observing a phenotype (e.g., apoptosis) at a much lower concentration of this compound than its reported IC50 for the primary target. Could this be an off-target effect?

  • Possible Cause: Yes, this is a strong indication of a potential off-target effect. This compound might be inhibiting another protein that is more sensitive to the compound and is involved in the observed phenotype.

  • Recommended Solution:

    • Perform a Dose-Response Correlation: Carefully compare the dose-response curve for the observed phenotype with the dose-response curve for the inhibition of the primary target. A significant leftward shift for the phenotypic curve suggests an off-target effect.[3]

    • Use a Structurally Unrelated Inhibitor: Test a different, structurally unrelated inhibitor of the same primary target.[3] If this second inhibitor does not produce the same phenotype at equivalent on-target inhibitory concentrations, it strengthens the hypothesis of an this compound off-target effect.

    • Kinase Profiling: Since this compound is a kinase inhibitor, perform a broad kinase screen to identify other kinases that are potently inhibited by this compound.[5]

Issue 2: My results with this compound are inconsistent with CRISPR/Cas9 knockout of the intended target.

  • Possible Cause: This discrepancy strongly suggests that the observed phenotype is due to an off-target effect of this compound, or that the inhibitor has additional activities beyond inhibiting the primary target.[2]

  • Recommended Solution:

    • Validate the Knockout: Ensure that the target protein has been successfully knocked out in your CRISPR-edited cells via Western blot or qPCR.[1]

    • Rescue Experiment: In the knockout cells, re-introduce a version of the target protein that is resistant to this compound. If the this compound-induced phenotype is not rescued, it is likely an off-target effect.

    • Whole-Genome Sequencing (WGS): For a comprehensive, unbiased analysis, consider WGS to identify any off-target mutations introduced by the CRISPR/Cas9 system itself, which could confound the results.[6][7][8][9]

Issue 3: I suspect non-specific binding of this compound is causing issues in my cellular assays.

  • Possible Cause: Non-specific binding to proteins or plasticware can reduce the effective concentration of this compound and lead to irreproducible results.[10][11][12]

  • Recommended Solution:

    • Optimize Buffer Conditions: Adjusting the pH or increasing the salt concentration of your assay buffer can help reduce charge-based non-specific interactions.[10][12]

    • Use Blocking Agents: Add bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20 to your buffers to block non-specific binding sites on surfaces and other proteins.[10][11][12]

    • Use Low-Adsorption Consumables: Utilize labware specifically designed to minimize the binding of small molecules.[13]

Key Experimental Protocols

Protocol 1: Washout Experiment to Differentiate Reversible vs. Irreversible Off-Target Effects

Objective: To determine if the effects of this compound are reversible upon its removal, which can help distinguish between covalent/irreversible binding and reversible off-target effects.[14][15]

Methodology:

  • Cell Treatment: Treat cells with a saturating concentration of this compound (e.g., 5-10 times the IC50) for a defined period (e.g., 1-2 hours). Include a vehicle-treated control (e.g., DMSO).

  • Washout: Aspirate the this compound-containing medium. Wash the cells extensively with fresh, pre-warmed, compound-free medium (e.g., 3 washes of 5 minutes each).[14]

  • Incubation: Add fresh, compound-free medium and return the cells to the incubator.

  • Phenotypic Analysis: Assess the cellular phenotype at various time points post-washout (e.g., 0, 2, 4, 24, 48 hours) and compare it to cells continuously exposed to this compound and vehicle control cells.[16]

Data Interpretation:

  • Reversible Effect: If the phenotype returns to the baseline (vehicle control) level after washout, the effect is likely reversible.

  • Irreversible Effect: If the phenotype persists long after washout, it suggests that this compound may be binding its target (on- or off-target) irreversibly or has a very slow dissociation rate.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To directly measure the binding of this compound to its intended target and potential off-targets in intact cells.[17] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[17]

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates at a range of temperatures in a thermal cycler.[17]

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (and potential off-targets) in the soluble fraction using Western blotting or mass spectrometry.[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both this compound-treated and vehicle-treated samples. The shift in the melting temperature (ΔTm) indicates the degree of target engagement.[17]

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the intended target protein recapitulates the phenotype observed with this compound treatment.[1][2]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot, qPCR, or sequencing of the target locus.[1]

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.

Quantitative Data Summary

Table 1: Comparison of IC50 Values for this compound On-Target vs. Off-Target Effects

ParameterPrimary Target (Kinase X)Off-Target (JNK Pathway Activation)Off-Target (Apoptosis Induction)
Biochemical IC50 50 nM2 µMNot Applicable
Cellular EC50 200 nM500 nM450 nM

This table illustrates a scenario where this compound induces apoptosis at a concentration similar to its cellular EC50 for JNK activation, suggesting a potential link between this off-target effect and the observed cytotoxicity.

Table 2: Effect of Mitigation Strategies on this compound Induced Apoptosis

Condition% Apoptotic Cells (at 500 nM this compound)
This compound alone 65%
This compound + JNK Inhibitor (SP600125) 15%
This compound in JNK1/2 Knockout Cells 12%
This compound in Primary Target Knockout Cells 62%

This table demonstrates that inhibiting the JNK pathway, either pharmacologically or genetically, significantly reduces this compound-induced apoptosis, providing strong evidence for a JNK-mediated off-target effect.

Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway MIV6_on This compound TargetX Target Kinase X MIV6_on->TargetX Inhibition Downstream1 Downstream Effector 1 TargetX->Downstream1 Phenotype_on Desired Phenotype (e.g., Anti-proliferative) Downstream1->Phenotype_on MIV6_off This compound JNK JNK Kinase MIV6_off->JNK Activation cJun c-Jun JNK->cJun Phenotype_off Undesired Phenotype (e.g., Apoptosis) cJun->Phenotype_off

Caption: On-target vs. off-target signaling pathways of this compound.

G start Start: Observe unexpected phenotype dose_response Perform dose-response and compare with on-target IC50 start->dose_response is_discrepant Is there a significant discrepancy? dose_response->is_discrepant orthogonal_inhibitor Test structurally orthogonal inhibitor is_discrepant->orthogonal_inhibitor Yes genetic_validation Perform genetic validation (e.g., CRISPR KO) is_discrepant->genetic_validation No phenotype_replicated Is the phenotype replicated? orthogonal_inhibitor->phenotype_replicated phenotype_replicated->genetic_validation Yes off_target Conclusion: High likelihood of off-target effect phenotype_replicated->off_target No phenotype_recapitulated Is the phenotype recapitulated? genetic_validation->phenotype_recapitulated phenotype_recapitulated->off_target No on_target Conclusion: Phenotype is likely on-target phenotype_recapitulated->on_target Yes

Caption: Troubleshooting workflow for suspected off-target effects.

G cluster_workflow Washout Experiment Workflow cluster_results Possible Outcomes start Treat cells with This compound or Vehicle wash Wash cells 3x with compound-free media start->wash incubate Incubate in compound-free media wash->incubate analyze Analyze phenotype at multiple time points incubate->analyze end Compare to continuous treatment and control analyze->end reversible Reversible Effect: Phenotype returns to baseline end->reversible irreversible Irreversible Effect: Phenotype persists end->irreversible

Caption: Experimental workflow for a washout study.

References

Technical Support Center: Investigating Drug Resistance in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "MIV-6" in the context of leukemia. The following technical support guide is a generalized framework for investigating resistance mechanisms to a hypothetical anti-leukemic agent, hereafter referred to as "Compound-X," based on established principles and methodologies in cancer research.

Frequently Asked Questions (FAQs)

Q1: My leukemia cell line (e.g., K562, HL-60), which was initially sensitive to Compound-X, now shows increasing resistance. What are the initial steps to confirm and characterize this resistance?

A1: The first step is to quantitatively confirm the shift in sensitivity. This is achieved by re-evaluating the half-maximal inhibitory concentration (IC50).

  • Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTT, CellTiter-Glo®) on both the parental (sensitive) and the suspected resistant cell lines. Use a wide range of Compound-X concentrations.

  • Calculate IC50 Values: Plot the dose-response curves and calculate the IC50 for both cell lines. A significant increase (typically >3-fold) in the IC50 value for the resistant line confirms resistance.

  • Calculate the Resistance Factor (RF): RF = IC50 (Resistant Line) / IC50 (Parental Line)

  • Ensure Cell Line Authenticity: Use short tandem repeat (STR) profiling to confirm the identity of your parental and resistant cell lines and rule out contamination.

Q2: I suspect that increased drug efflux is causing resistance to Compound-X. How can I test this hypothesis?

A2: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or ABCG2, is a common mechanism of multidrug resistance. You can investigate this by:

  • Co-incubation with Efflux Pump Inhibitors: Perform the cell viability assay again, but this time co-incubate the resistant cells with Compound-X and a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant re-sensitization (decrease in IC50) in the presence of the inhibitor suggests the involvement of that specific efflux pump.

  • Protein Expression Analysis: Use Western blotting or flow cytometry to quantify the expression levels of common ABC transporters (P-gp, ABCG2) in your sensitive versus resistant cell lines. A marked increase in the resistant line is a strong indicator.

Q3: What are the most common signaling pathways that can be altered to confer resistance against anti-leukemia agents?

A3: Cells can develop resistance by activating pro-survival signaling pathways that bypass the drug's mechanism of action. Key pathways to investigate include:

  • PI3K/AKT/mTOR Pathway: This is a central regulator of cell survival, proliferation, and metabolism. Upregulation of this pathway can overcome drug-induced apoptosis.[1][2]

  • RAS/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation and differentiation. Its constitutive activation can render cells independent of the signals blocked by your compound.[3]

  • NF-κB Pathway: This pathway is critical for inflammation and cell survival, and its activation can protect leukemia cells from apoptosis.

You can screen for alterations in these pathways by performing Western blots to check the phosphorylation status of key proteins (e.g., p-AKT, p-ERK).

Q4: My resistant cells are not undergoing apoptosis upon treatment with Compound-X. How can I determine the mechanism of apoptosis evasion?

A4: Resistance to apoptosis is often mediated by changes in the expression of Bcl-2 family proteins or defects in the caspase cascade.

  • Assess Bcl-2 Family Proteins: Use Western blotting to measure the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins is a common resistance mechanism.

  • Measure Caspase Cleavage: Treat both sensitive and resistant cells with Compound-X and perform a Western blot for cleaved Caspase-3 and cleaved PARP.[4][5] The absence of these cleavage products in resistant cells, despite their presence in sensitive cells, indicates a block in the final execution phase of apoptosis.[4]

Troubleshooting Guides

Issue: High Variability in Cell Viability Assay Results
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Calibrate your multichannel pipette and use a consistent technique.
Edge Effects in Plate Avoid using the outer wells of the 96-well plate, as they are prone to evaporation. Fill them with sterile PBS or media instead.
Drug/Reagent Degradation Prepare fresh dilutions of Compound-X for each experiment. Ensure viability reagents (e.g., MTT) are stored correctly and are not expired.
Contamination Regularly test cell cultures for mycoplasma contamination, which can significantly alter cell health and drug response.

Experimental Protocols & Data Presentation

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted for suspension leukemia cell lines.

  • Cell Seeding: Prepare a single-cell suspension of leukemia cells (parental and resistant) in complete culture medium. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

  • Drug Treatment: Add 100 µL of medium containing Compound-X at 2x the final desired concentration. Include vehicle-only wells as a control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.[6]

  • Solubilization: Centrifuge the plate at 800g for 5 minutes and carefully aspirate the medium.[6] Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Mix gently on a plate shaker and read the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability (%) against drug concentration to determine the IC50.

Table 1: Example IC50 Data for Compound-X

Cell LineIC50 (nM)Resistance Factor (RF)
HL-60 (Parental) 50 ± 51.0
HL-60 (Resistant) 450 ± 309.0
K562 (Parental) 75 ± 81.0
K562 (Resistant) 780 ± 5510.4
Protocol 2: Western Blot for Apoptosis Markers
  • Sample Preparation: Treat parental and resistant cells with Compound-X (at their respective IC50 concentrations) for 24 hours. Harvest cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[7]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against targets like Cleaved Caspase-3, PARP, Bcl-2, Bax, and a loading control (e.g., β-actin).[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the target protein levels to the loading control.

Table 2: Example Western Blot Densitometry Data

ProteinCell LineFold Change (Treated vs. Control)
Cleaved Caspase-3 Parental8.2
Resistant1.1
Bcl-2 / Bax Ratio Parental0.8
Resistant4.5
Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment & Harvest: Treat ~1x10^6 cells with Compound-X for 24 hours. Harvest cells by centrifugation at 300g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).[8]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 250 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.[8]

  • Incubation: Incubate the cells in the dark at 37°C for 30 minutes.[8]

  • Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[9][10]

Table 3: Example Cell Cycle Distribution Data

TreatmentCell Line% G0/G1% S% G2/M
Vehicle Parental453520
Compound-X Parental701020
Vehicle Resistant483220
Compound-X Resistant493021

Visualized Workflows and Pathways

G cluster_start Initial Observation cluster_confirm Confirmation cluster_investigate Mechanism Investigation cluster_outcome Outcome start Reduced drug efficacy in leukemia cell line confirm_ic50 Confirm IC50 Shift (MTT / Viability Assay) start->confirm_ic50 mech_efflux Drug Efflux? (Inhibitor Assay, WB) confirm_ic50->mech_efflux If resistance confirmed mech_target Target Alteration? (Sequencing, Binding Assay) confirm_ic50->mech_target If resistance confirmed mech_bypass Bypass Pathways? (Phospho-Blot) confirm_ic50->mech_bypass If resistance confirmed mech_apoptosis Apoptosis Evasion? (WB for Caspases, Bcl-2) confirm_ic50->mech_apoptosis If resistance confirmed outcome Identify Resistance Mechanism(s) mech_efflux->outcome mech_target->outcome mech_bypass->outcome mech_apoptosis->outcome

Caption: Workflow for Investigating Compound-X Resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras RAS receptor->ras akt AKT pi3k->akt mtor mTOR akt->mtor inhibitor Compound-X (Target) survival Survival & Anti-Apoptosis (e.g., via Bcl-2) mtor->survival mek MEK ras->mek erk ERK mek->erk proliferation Proliferation erk->proliferation inhibitor->proliferation Inhibits inhibitor->survival Inhibits

Caption: Common Bypass Signaling Pathways in Drug Resistance.

References

Technical Support Center: Enhancing MIV-6 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of MIV-6, a small molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction.[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our mouse pharmacokinetic (PK) study after oral gavage. What are the likely causes and how can we improve this?

A1: Low and variable plasma concentrations of this compound are most likely due to its poor aqueous solubility, which limits its dissolution and absorption from the gastrointestinal (GI) tract. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; drugs with low solubility often exhibit dissolution rate-limited absorption, leading to poor bioavailability.[4][5]

Initial Steps to Troubleshoot:

  • Verify Compound Integrity: Ensure the this compound compound is stable and has not degraded. Confirm its purity via HPLC.

  • Assess Formulation Homogeneity: If using a suspension, ensure it is uniform and that the particle size is consistent. Inadequate suspension can lead to inaccurate dosing.

  • Consider a Different Vehicle: The initial vehicle may not be optimal. Simple aqueous vehicles are often insufficient for poorly soluble compounds.

Strategies to Enhance Exposure:

  • Particle Size Reduction: Decreasing the particle size of the this compound powder increases the surface area available for dissolution.[4][6] Techniques like micronization or nanosuspension can be employed.

  • Formulation Optimization: Move from a simple suspension to more sophisticated formulations designed to enhance solubility. See the table below for a comparison of strategies and the detailed protocols in the subsequent section.

Q2: Our this compound formulation appears to be precipitating out of solution upon administration or dilution. How can we prevent this?

A2: Precipitation is a common issue with formulations that rely on co-solvents or pH modification to achieve solubility. This can occur when the formulation is diluted in the aqueous environment of the GI tract, causing the drug to crash out of solution before it can be absorbed.

Solutions:

  • Use of Surfactants: Incorporating a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) can help to create micelles that encapsulate the drug, preventing precipitation and improving solubility.[7]

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) are lipid-based formulations that form fine oil-in-water emulsions upon gentle agitation in the GI tract.[5] These systems can effectively keep the drug in a solubilized state.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) can enhance its dissolution rate and prevent precipitation by maintaining the drug in an amorphous state.[8]

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?

A1: Based on available data, this compound is a small molecule with the following properties:

PropertyValueSource
Molecular Formula C27H35N3O[2][9]
Molecular Weight 417.59 g/mol [2][9]
Solubility Soluble in DMSO.[3][9] Aqueous solubility is not reported but is expected to be low.[3][9]
Chemical Class Small molecule inhibitor[1]

The high molecular weight and likely lipophilic nature (inferred from its structure and function as a protein-protein interaction inhibitor) suggest that this compound may be a BCS Class II or IV compound, characterized by low solubility.[4]

Q2: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

A2: Several established techniques can be employed to enhance the oral bioavailability of poorly soluble drugs. The choice of strategy depends on the specific properties of the compound, the desired dose, and the experimental context.

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increasing solubility by using a mixture of water-miscible solvents (e.g., PEG 300, DMSO, ethanol).[6]Simple to prepare; suitable for early-stage screening.Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity at high concentrations.
Surfactants Micellar solubilization using surfactants (e.g., Tween® 80, Cremophor® EL) to improve wetting and dissolution.[7]Enhances dissolution rate; can be combined with other methods.Potential for GI irritation or toxicity depending on the surfactant and concentration.
Solid Dispersions Dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[8]Significantly improves dissolution rate and can lead to supersaturation.Can be physically unstable over time (recrystallization). Requires specific manufacturing techniques (e.g., spray drying, hot-melt extrusion).
Complexation Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.[6][7]Well-established method; can improve both solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.
Lipid-Based Systems (SMEDDS/SNEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in aqueous media.[5][8]High drug loading capacity; protects the drug from degradation; can enhance lymphatic absorption.More complex to formulate and characterize. Potential for GI side effects.
Particle Size Reduction (Nanosuspension) Reducing particle size to the nanometer range to increase surface area and dissolution velocity.[4][8]Applicable to a wide range of drugs; can be administered orally or intravenously.Can be prone to particle aggregation (requires stabilizers). Manufacturing can be complex.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration in Mice

This protocol describes the preparation of a simple co-solvent vehicle suitable for initial in vivo screening of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG 300 (Polyethylene glycol 300)

  • Tween® 80

  • Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.

  • Prepare the vehicle by mixing the components in the following ratio (v/v): 5% DMSO, 30% PEG 300, 5% Tween® 80, and 60% Saline.[2]

  • First, dissolve the this compound powder completely in the DMSO to create a stock solution. This step is crucial to ensure the drug is fully solubilized before adding other components.

  • Add the PEG 300 to the this compound/DMSO solution and mix thoroughly until a clear solution is obtained.

  • Add the Tween® 80 and mix again until the solution is homogeneous.

  • Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The final solution should be clear.

  • Administer the formulation to the animals immediately after preparation to minimize the risk of precipitation. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.

Protocol 2: General Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic workflow for evaluating the plasma concentration-time profile of this compound following oral administration of a new formulation.

Materials:

  • Mice (e.g., C57BL/6, 8-10 weeks old)

  • This compound formulation

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries or tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Acclimatize the animals and fast them overnight (with access to water) before dosing. Administer the this compound formulation via oral gavage at the desired dose.

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points. A typical sampling schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes. Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to new, labeled tubes and store them at -80°C until bioanalysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Bioavailability_Enhancement_Strategy start Start: Low this compound Bioavailability check_solubility Assess Physicochemical Properties (Solubility, LogP) start->check_solubility low_sol Low Aqueous Solubility Confirmed check_solubility->low_sol Confirmed strategy_selection Select Formulation Strategy low_sol->strategy_selection cosolvent Co-solvent / Surfactant System (e.g., PEG300, Tween 80) strategy_selection->cosolvent Simple, for screening solid_dispersion Solid Dispersion (e.g., with PVP, HPMC) strategy_selection->solid_dispersion Amorphous drug lipid_based Lipid-Based Formulation (e.g., SMEDDS) strategy_selection->lipid_based Lipophilic drug nanosuspension Nanosuspension strategy_selection->nanosuspension High dose needed formulate Formulation & In Vitro Dissolution Testing cosolvent->formulate solid_dispersion->formulate lipid_based->formulate nanosuspension->formulate pk_study In Vivo Pharmacokinetic Study formulate->pk_study evaluate Evaluate PK Parameters (AUC, Cmax) pk_study->evaluate success Target Exposure Achieved evaluate->success Yes fail Optimize or Select New Strategy evaluate->fail No fail->strategy_selection

Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.

PK_Workflow formulation 1. This compound Formulation Preparation dosing 2. Animal Dosing (Oral Gavage) formulation->dosing sampling 3. Serial Blood Sampling dosing->sampling plasma_prep 4. Plasma Separation sampling->plasma_prep analysis 5. LC-MS/MS Bioanalysis plasma_prep->analysis pk_calc 6. PK Parameter Calculation analysis->pk_calc

Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.

References

MIV-6 Technical Support Center: Troubleshooting Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address toxicity issues encountered during preclinical studies of MIV-6.

Frequently Asked Questions (FAQs)

Q1: What are the most common toxicities observed with this compound in animal models?

A1: Based on preclinical studies, this compound has been shown to induce dose-dependent toxicities primarily in the liver and kidneys. The severity of these toxicities can vary depending on the animal model, dose, and duration of treatment.

Q2: What are the early indicators of this compound-induced toxicity?

A2: Early signs of toxicity can be subtle and may include a slight decrease in body weight, changes in food and water consumption, or mild lethargy. More specific early indicators can be detected through routine monitoring of clinical pathology parameters. For hepatotoxicity, an elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is an early sign. For nephrotoxicity, an increase in blood urea nitrogen (BUN) and creatinine are key early indicators.

Q3: Are there any known mechanisms for this compound toxicity?

A3: While the exact mechanisms are still under investigation, preliminary data suggests that this compound may induce oxidative stress in hepatocytes and renal tubular cells. This can lead to cellular damage and organ dysfunction. A proposed signaling pathway for this compound-induced hepatotoxicity is illustrated below.

MIV6_Toxicity_Pathway MIV6 This compound Hepatocyte Hepatocyte MIV6->Hepatocyte ROS ↑ Reactive Oxygen Species (ROS) Hepatocyte->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosis_Pathway Activation of Apoptosis Pathway Mitochondrial_Stress->Apoptosis_Pathway Cell_Damage Hepatocellular Damage Apoptosis_Pathway->Cell_Damage Inflammation Inflammatory Response Cell_Damage->Inflammation ALT_AST ↑ ALT/AST Release Cell_Damage->ALT_AST MIV6_Workflow cluster_preclinical Preclinical Toxicity Assessment Dose_Selection Dose Range Finding Study Definitive_Study Definitive Toxicology Study (Rodent & Non-Rodent) Dose_Selection->Definitive_Study In_Life_Monitoring In-Life Monitoring (Clinical Obs, Body Weight) Definitive_Study->In_Life_Monitoring Clinical_Pathology Clinical Pathology (Hematology, Blood Chemistry) In_Life_Monitoring->Clinical_Pathology Necropsy Necropsy & Tissue Collection Clinical_Pathology->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis Troubleshooting_Tree Start Unexpected Adverse Event Observed Is_it_lethal Is the event lethal or life-threatening? Start->Is_it_lethal High_Dose_Mortality Troubleshoot High-Dose Mortality (See Guide) Is_it_lethal->High_Dose_Mortality Yes Is_it_organ_specific Are there signs of specific organ toxicity? Is_it_lethal->Is_it_organ_specific No Liver_Toxicity Elevated ALT/AST? Is_it_organ_specific->Liver_Toxicity Yes Non_Specific Review all in-life data and necropsy findings for other clues. Is_it_organ_specific->Non_Specific No Kidney_Toxicity Elevated BUN/Creatinine? Liver_Toxicity->Kidney_Toxicity No Troubleshoot_Liver Troubleshoot Liver Toxicity (See Guide) Liver_Toxicity->Troubleshoot_Liver Yes Troubleshoot_Kidney Troubleshoot Kidney Toxicity (See Guide) Kidney_Toxicity->Troubleshoot_Kidney Yes Kidney_Toxicity->Non_Specific No

Why is my MIV-6 not showing activity in my cell line?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MIV-6, a potent small-molecule inhibitor of the menin-mixed lineage leukemia (menin-MLL) protein-protein interaction. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity small-molecule inhibitor that specifically targets the interaction between the protein menin and mixed lineage leukemia (MLL) fusion proteins.[1][2] Menin acts as a scaffold protein, and its interaction with MLL is critical for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[3] this compound binds to menin in the same pocket that MLL occupies, effectively disrupting this protein-protein interaction.[1] This disruption leads to the downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[1][4][5] Consequently, treatment with this compound in sensitive cancer cells can induce cell cycle arrest, differentiation, and apoptosis.[1][4]

Q2: In which cell lines should I expect to see this compound activity?

This compound is most effective in cell lines that are dependent on the menin-MLL interaction for their survival and proliferation. This primarily includes leukemia cell lines harboring MLL gene rearrangements (e.g., MLL-AF9, MLL-AF4).[1][6] The oncogenic activity of these MLL fusion proteins is critically dependent on their interaction with menin.[3] Cell lines without MLL rearrangements or a dependency on this pathway are unlikely to respond to this compound treatment.

Q3: What are the expected downstream effects of this compound treatment in sensitive cells?

In sensitive cell lines, successful treatment with this compound should lead to a series of measurable downstream effects:

  • Inhibition of Cell Proliferation: A significant decrease in the rate of cell growth.[1][5]

  • Induction of Differentiation: An increase in the expression of hematopoietic differentiation markers, such as CD11b.[1]

  • Downregulation of Target Gene Expression: A reduction in the mRNA levels of MLL target genes, most notably HOXA9 and MEIS1.[1][4][5]

  • Induction of Apoptosis: An increase in programmed cell death.[4]

Troubleshooting Guide: Why is my this compound not showing activity?

If you are not observing the expected activity of this compound in your cell line, there are several potential reasons. This guide provides a systematic approach to troubleshooting your experiment.

Cell Line and Target Validation

The primary reason for a lack of this compound activity is often related to the cell line itself.

  • Is your cell line dependent on the menin-MLL interaction?

    • Recommendation: Confirm that your cell line has a documented MLL rearrangement or has been shown to be sensitive to menin-MLL inhibition. Not all leukemia cell lines, and certainly not most solid tumor cell lines, will respond to this compound.

  • Have you validated the presence of the MLL fusion protein?

    • Recommendation: If possible, confirm the expression of the specific MLL fusion protein in your cell line using techniques like Western blotting or RT-PCR.

Compound Integrity and Handling

The stability and handling of this compound are crucial for its activity.

  • Was the compound stored correctly?

    • Recommendation: this compound powder should be stored at -20°C. Stock solutions in DMSO should be stored at -80°C for long-term stability.[7] Avoid repeated freeze-thaw cycles.

  • Is the compound degraded?

    • Recommendation: If there are concerns about the compound's integrity, it is advisable to obtain a fresh stock.

  • Was the compound properly dissolved?

    • Recommendation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to make a high-concentration stock solution.[8][9][10][11] Ensure that the compound is fully dissolved before further dilution into your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[12][13]

Experimental Design and Execution

Flaws in the experimental setup can mask the activity of this compound.

  • Is the concentration of this compound appropriate?

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Effective concentrations in sensitive cell lines are typically in the low micromolar to nanomolar range.[1][5]

  • Is the treatment duration sufficient?

    • Recommendation: The effects of this compound on cell proliferation and gene expression may take several days to become apparent. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended.

  • Are you using the correct assays to measure activity?

    • Recommendation: Ensure that your chosen readouts are appropriate for assessing the downstream effects of menin-MLL inhibition. Refer to the recommended assays in the "Experimental Protocols" section below.

Experimental Workflow for Troubleshooting

experimental_workflow start Start: No this compound Activity Observed cell_line_check 1. Verify Cell Line Sensitivity - MLL rearrangement? - Literature evidence? start->cell_line_check compound_check 2. Check Compound Integrity - Proper storage? - Fresh stock solution? cell_line_check->compound_check protocol_review 3. Review Experimental Protocol - Dose-response? - Time-course? - Appropriate assays? compound_check->protocol_review positive_control 4. Include Positive Control Cell Line (e.g., MV4-11, MOLM-13) protocol_review->positive_control re_evaluate 5. Re-run Experiment with Optimized Parameters positive_control->re_evaluate end End: Assess this compound Activity re_evaluate->end

Caption: A logical workflow for troubleshooting the lack of this compound activity.

Menin-MLL Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by this compound.

menin_mll_pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion interacts with DNA Target Gene Promoters (HOXA9, MEIS1) MLL_fusion->DNA binds to Transcription Gene Transcription DNA->Transcription leads to MIV6 This compound MIV6->Menin binds & inhibits Downstream_Effects Leukemic Cell Proliferation & Survival Transcription->Downstream_Effects

Caption: Simplified diagram of the menin-MLL signaling pathway and this compound inhibition.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and proliferation.

  • Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

Parameter Example Value
Cell LineMV4-11 (MLL-AF4)
Seeding Density1 x 104 cells/well
This compound Concentrations0.01 - 100 µM
Incubation Time72 hours
Vehicle Control0.1% DMSO
Gene Expression Analysis (qRT-PCR)

This protocol is for measuring the expression of MLL target genes.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for your target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Target Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
HOXA9(Example) GAG AAG CAG AAG GAG GTC GAG(Example) TCC TGG TGA GCT CCT TCT TCT
MEIS1(Example) CCA GCA GCA GCA GCA GCA G(Example) TCT GCT GCT GCT GCT GCT GC
GAPDH(Example) GAA GGT GAA GGT CGG AGT C(Example) GAA GAT GGT GAT GGG ATT TC

Note: Primer sequences should be designed and validated for your specific experimental system.

Differentiation Assay (Flow Cytometry)

This protocol assesses cell differentiation by measuring the expression of a surface marker like CD11b.

  • Cell Treatment: Treat cells with this compound for a period sufficient to induce differentiation (e.g., 5-7 days).

  • Cell Staining: Harvest the cells and stain them with a fluorescently labeled antibody against a differentiation marker (e.g., FITC-conjugated anti-CD11b).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation marker.

Parameter Example Value
Cell LineMOLM-13 (MLL-AF9)
This compound Concentration1 µM
Incubation Time7 days
Differentiation MarkerCD11b

References

Best practices for long-term storage of MIV-6 powder and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage of MIV-6 powder and solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years.

Q2: How should I store this compound solutions for long-term use?

A2: this compound solutions should be stored at -80°C for long-term stability, where they can be kept for up to one year. For short-term storage, solutions can be kept at -20°C for up to six months. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. A concentration of 10 mM in DMSO is commonly used.

This compound Storage and Stability Summary

FormStorage TemperatureDuration
Powder -20°C3 years[1]
In Solvent -80°C1 year[1]
-20°C6 months

Troubleshooting Guide

Powder Storage and Handling

Q4: My this compound powder has changed color/texture. Is it still usable?

A4: A noticeable change in the color or texture of the this compound powder may indicate degradation. Pure this compound is typically a solid powder. Any discoloration, clumping, or signs of moisture should be considered a potential indicator of instability. It is recommended to use a fresh batch of the compound if you observe such changes to ensure the reliability of your experimental results.

Q5: How can I check the purity of my this compound powder if I suspect degradation?

A5: To verify the purity of your this compound powder, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the active compound from any potential degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the chemical structure of the compound.

Solution Preparation and Storage

Q6: I observed precipitation in my this compound stock solution in DMSO. What should I do?

A6: Precipitation in a DMSO stock solution can occur if the solubility limit is exceeded or if the compound has been stored for an extended period, especially at improper temperatures. To resolve this, you can try gently warming the solution (e.g., in a 37°C water bath) and vortexing or sonicating to redissolve the precipitate. If the precipitate does not dissolve, it is advisable to prepare a fresh stock solution.

Q7: My this compound solution becomes cloudy or forms a precipitate when I dilute it in cell culture medium. How can I prevent this?

A7: This is a common issue with hydrophobic compounds when diluted into an aqueous environment like cell culture medium. Here are a few troubleshooting steps:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Increase the final DMSO concentration: While keeping the final DMSO concentration non-toxic to your cells (typically below 0.5%), a slightly higher concentration may help maintain solubility.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the pre-warmed medium.

  • Vortex while diluting: Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and even distribution.

Experimental Protocols

Cell-Based Assay for this compound Activity in Leukemia Cell Lines

This protocol outlines a general procedure for assessing the anti-proliferative activity of this compound in MLL-rearranged leukemia cell lines, such as MOLM-13 and MV4-11.

Materials:

  • This compound

  • MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: Seed MOLM-13 or MV4-11 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare a 2X working solution of this compound by diluting the DMSO stock solution in complete RPMI-1640 medium. A serial dilution is recommended to test a range of concentrations (e.g., 1 nM to 10 µM).

  • Cell Treatment: Add 100 µL of the 2X this compound working solution to the corresponding wells of the 96-well plate containing the cells. Include a vehicle control (DMSO-treated) group.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment: After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis: Determine the IC50 value of this compound by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay

To determine if this compound induces apoptosis in leukemia cells, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry can be performed.

Procedure:

  • Cell Treatment: Treat leukemia cells (e.g., MOLM-13, MV4-11) with this compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow

Menin-MLL Signaling Pathway

This compound is an inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL). This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which drive the expression of target genes such as HOXA9 and MEIS1, leading to the proliferation of leukemia cells. By disrupting the Menin-MLL interaction, this compound inhibits the transcription of these target genes, leading to cell differentiation and apoptosis.

Menin_MLL_Signaling cluster_0 Leukemia Cell Nucleus cluster_1 Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates Proliferation Leukemic Proliferation Transcription->Proliferation Leads to MIV6 This compound MIV6->Menin

Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of this compound.

Experimental Workflow for this compound Efficacy Testing

MIV6_Workflow start Start prep_powder Prepare this compound Stock (10 mM in DMSO) start->prep_powder prep_cells Culture Leukemia Cells (e.g., MOLM-13, MV4-11) start->prep_cells treat_cells Treat Cells with this compound (Serial Dilutions) prep_powder->treat_cells seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) incubate->apoptosis_assay data_analysis Analyze Data and Determine IC50 viability_assay->data_analysis end End data_analysis->end apoptosis_assay->end

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

References

Validation & Comparative

MIV-6 vs. MIV-6R: A Comparative Analysis of Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements, small molecule inhibitors of the menin-MLL interaction have emerged as a promising therapeutic strategy. Among these, MIV-6 and its stereoisomer, MIV-6R, have garnered significant attention. This guide provides a detailed comparison of their performance as MLL inhibitors, supported by experimental data, to aid researchers and drug development professionals in understanding their relative merits.

Executive Summary

MIV-6R is a more potent and selective inhibitor of the menin-MLL interaction compared to the racemic mixture this compound. Structure-based design and optimization led to the identification of MIV-6R as the more active enantiomer, demonstrating superior performance in both biochemical and cell-based assays. Its enhanced activity is attributed to more favorable electrostatic interactions within the MLL binding pocket on menin. Consequently, MIV-6R is considered the better MLL inhibitor for further preclinical and clinical development.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and MIV-6R, highlighting the superior potency of MIV-6R.

ParameterThis compound (racemic)MIV-6RReference(s)
Menin-MLL Interaction Inhibition (IC50) 67 nM56 nM[1][2]
Menin Binding Affinity (Kd) Not Reported85 nM[1][2][3]
Cell Proliferation Inhibition (GI50, MLL-AF9 cells) 1.1 µMNot directly reported, but noted to be more potent than related compounds[2]
Ligand Efficiency (LE) Not Reported0.31[1]

Mechanism of Action

Both this compound and MIV-6R function by disrupting the critical protein-protein interaction (PPI) between menin and the MLL protein (or its oncogenic fusion proteins).[2][4]. This interaction is essential for the recruitment of the MLL complex to target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis.[1][3]. By competitively binding to the MLL pocket on menin, these inhibitors displace MLL, leading to the downregulation of its target genes, which in turn inhibits leukemia cell proliferation and induces differentiation.[1][3].

cluster_0 Normal MLL-Fusion Pathogenesis cluster_1 Inhibition by this compound/MIV-6R Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA Target Gene (e.g., HOXA9, MEIS1) Menin->DNA Binds to Promoter Region MLL_Fusion->DNA Binds to Promoter Region Transcription Leukemogenic Gene Expression DNA->Transcription Activates Leukemia Leukemia Cell Proliferation & Survival Transcription->Leukemia MIV_Inhibitor This compound / MIV-6R Menin_Inhibited Menin MIV_Inhibitor->Menin_Inhibited Binds & Inhibits MLL_Fusion_displaced MLL Fusion Protein Menin_Inhibited->MLL_Fusion_displaced Interaction Blocked DNA_inactive Target Gene (e.g., HOXA9, MEIS1) Menin_Inhibited->DNA_inactive Binding Prevented MLL_Fusion_displaced->DNA_inactive Binding Prevented Transcription_blocked Gene Expression Blocked DNA_inactive->Transcription_blocked Represses Cell_response Inhibition of Proliferation & Induction of Differentiation Transcription_blocked->Cell_response

Caption: Mechanism of Menin-MLL Inhibition by this compound/MIV-6R.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound and MIV-6R are provided below. These are synthesized from standard laboratory procedures and information available in relevant publications.

Biochemical Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

This assay quantitatively measures the inhibition of the menin-MLL interaction in a biochemical setting.

  • Reagents : Recombinant human menin protein, biotinylated MLL-derived peptide, europium cryptate-labeled anti-tag antibody (e.g., anti-GST), and streptavidin-XL665.

  • Buffer : Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).

  • Procedure :

    • A solution of menin protein and the biotinylated MLL peptide is prepared in the assay buffer.

    • Serial dilutions of the test compounds (this compound or MIV-6R) are added to the wells of a 384-well plate.

    • The menin-MLL peptide mixture is added to the wells containing the compounds and incubated for a defined period (e.g., 60 minutes) at room temperature to allow for binding.

    • A detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 is added to the wells.

    • The plate is incubated for another period (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

    • The HTRF signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis : The ratio of the fluorescence at 665 nm to 620 nm is calculated. The percent inhibition is determined relative to DMSO-treated controls, and IC50 values are calculated using a non-linear regression model.

cluster_0 HTRF Assay Workflow A 1. Prepare Reagents (Menin, Biotin-MLL, Inhibitor) B 2. Incubate (Allow inhibitor to bind Menin) A->B C 3. Add Detection Reagents (Eu-Ab, SA-XL665) B->C D 4. Second Incubation C->D E 5. Read HTRF Signal (Ex: 320nm, Em: 620/665nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for the HTRF-based Menin-MLL inhibition assay.
Cell-Based Assay: Cell Proliferation (MTT Assay)

This assay determines the effect of the inhibitors on the viability and proliferation of MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4-11).

  • Cell Culture : MLL-rearranged leukemia cells are maintained in appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

  • Procedure :

    • Cells are seeded into 96-well plates at a predetermined optimal density.

    • Serial dilutions of this compound or MIV-6R are added to the wells. A vehicle control (DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

    • A solubilization solution (e.g., acidified isopropanol or DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The GI50 (concentration for 50% growth inhibition) is calculated using a dose-response curve.

Cellular Target Engagement: Co-Immunoprecipitation (Co-IP)

This experiment demonstrates that the inhibitors disrupt the menin-MLL interaction within a cellular context.

  • Cell Treatment : HEK293T cells are transfected with constructs expressing tagged MLL-fusion proteins (e.g., MLL-AF9). The cells are then treated with this compound, MIV-6R, or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis : Cells are harvested and lysed in a gentle Co-IP lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation : The cell lysate is incubated with an antibody against one of the interacting partners (e.g., anti-FLAG for a FLAG-tagged MLL-AF9) overnight at 4°C.

  • Complex Capture : Protein A/G-conjugated beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing and Elution : The beads are washed several times to remove non-specific binding proteins. The bound protein complexes are then eluted from the beads.

  • Western Blot Analysis : The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against both menin and the MLL-fusion protein tag to detect the co-immunoprecipitated proteins. A decrease in the amount of co-precipitated menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the effect of the inhibitors on the expression of MLL target genes.

  • Cell Treatment and RNA Isolation : MLL-rearranged leukemia cells are treated with the inhibitors or DMSO for a set period (e.g., 6 days). Total RNA is then isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis : The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR : The cDNA is used as a template for real-time PCR with specific primers for target genes (Hoxa9, Meis1) and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis : The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in vehicle-treated cells.

Conclusion

Based on the available experimental data, MIV-6R is unequivocally the better MLL inhibitor when compared to the racemic mixture this compound. Its enhanced potency in biochemical assays, which translates to strong cellular activity, makes it a more promising candidate for therapeutic development. The structure-guided design that led to the isolation of this specific enantiomer underscores the importance of stereochemistry in optimizing drug-target interactions. Researchers focusing on the menin-MLL axis should prioritize the use of MIV-6R for their in vitro and in vivo studies to ensure the highest degree of target-specific inhibition.

References

Validating the Specificity of MIV-6 for the Menin-MLL Interaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency in certain types of acute leukemia, making it a prime target for therapeutic intervention. The development of small molecule inhibitors that specifically disrupt this protein-protein interaction (PPI) offers a promising avenue for targeted cancer therapy. This guide provides an objective comparison of MIV-6, a notable menin-MLL inhibitor, with other alternative compounds. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify the underlying biological pathways and experimental workflows.

Comparative Performance of Menin-MLL Inhibitors

The following table summarizes the quantitative data for this compound and a selection of other well-characterized menin-MLL inhibitors. This data is crucial for comparing their potency and binding affinity.

InhibitorIC50 (nM)Kd (nM)Cell-Based Potency (GI50/EC50)Key Features
This compound/MIV-6R 56[1][2][3]85[1][4]Effective in µM range in MLL leukemia cells[3]Hydroxy- and aminomethylpiperidine scaffold; mimics key MLL interactions with menin.[1][2]
MI-2 ~1900[5]-Induces apoptosis and differentiation in MLL leukemia cells.[5]Thienopyrimidine class; one of the first small molecule inhibitors developed.[5]
MI-463 15.3[6]-GI50 in the nM range in MLL leukemia cell lines.[7]Orally bioavailable; blocks MLL leukemia progression in vivo.[7]
MI-503 14.7[6]-GI50 in the 250-570 nM range in human MLL leukemia cell lines.[7]Orally bioavailable; demonstrates selective on-target activity.[7]
M-525 3.3[8]-Low nM potency in cell growth inhibition.[9]Irreversible inhibitor; >30 times more potent than its reversible counterparts.[9]
Revumenib (SNDX-5613) --Promising remission rates in clinical trials.[10]Orally administered; advanced to clinical development.[10]
Ziftomenib (KO-539) --Synergistic antileukemic effects observed in clinical studies.[10]Orally bioavailable; entered clinical trials.[10]
MI-3454 0.51[11][12]-IC50 values between 7 and 27 nM in MLL leukemia cell lines.[12]Subnanomolar inhibitory activity.[11]
D0060-319 7.46[13]-High antiproliferative activity (IC50 of 1.7-4.0 nM) in MLL cell lines.[13]Highly selective with no cross-reactivity in a panel of 44 other molecular targets.[13]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's mechanism of action and how its specificity is validated, the following diagrams illustrate the menin-MLL signaling pathway and a typical experimental workflow.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_target_genes Target Gene Locus cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction LEDGF LEDGF MLL_fusion->LEDGF Recruitment Chromatin Chromatin LEDGF->Chromatin Tethering HOXA9 HOXA9 Chromatin->HOXA9 Upregulation MEIS1 MEIS1 Chromatin->MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9->Leukemogenesis MEIS1->Leukemogenesis MIV6 This compound MIV6->Menin Inhibition MIV6->Leukemogenesis Blockage Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models FP Fluorescence Polarization (FP) Assay HTRF HTRF Assay FP->HTRF Confirmatory Screening STD_NMR Saturation Transfer Difference (STD) NMR HTRF->STD_NMR Direct Binding Validation Co_IP Co-Immunoprecipitation STD_NMR->Co_IP Target Engagement in Cells qRT_PCR qRT-PCR for Downstream Genes (HOXA9, MEIS1) Co_IP->qRT_PCR On-Target Effect Validation Cell_Viability Cell Viability/Proliferation Assay qRT_PCR->Cell_Viability Phenotypic Effect Differentiation_Assay Differentiation Assay Cell_Viability->Differentiation_Assay Functional Outcome Xenograft Mouse Xenograft Models Cell_Viability->Xenograft In Vivo Efficacy

References

Cross-reactivity profiling of MIV-6 against other epigenetic targets

Author: BenchChem Technical Support Team. Date: December 2025

Currently, publicly available scientific literature and databases do not contain information on a molecule designated as "MIV-6" with a known epigenetic target. Searches for "this compound" in relation to epigenetic pathways, cross-reactivity studies, or as a chemical probe have not yielded any specific results.

Molecules with similar nomenclature, such as MIV-701 and MIV-711, have been identified as inhibitors of Cathepsin K, a cysteine protease, and are not primarily classified as epigenetic-targeting agents. Another compound, Mivacurium (abbreviated as MIV), is a neuromuscular blocking agent and does not have a known function in epigenetics.

Without a defined primary epigenetic target for a compound named "this compound," a cross-reactivity profile against other epigenetic targets cannot be generated. The creation of a comparison guide, including quantitative data, experimental protocols, and visualizations, is contingent on the existence and characterization of this primary interaction.

Further research and publication of data pertaining to "this compound" and its potential role as an epigenetic modulator are required before a comprehensive analysis of its cross-reactivity and specificity can be conducted. We encourage researchers with information on this compound to contribute to the scientific record to enable a greater understanding of its pharmacological profile.

A Guide to Inter-Laboratory Reproducibility of Cytokine Measurements: An Illustrative Case Study of Interleukin-6 (IL-6)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "MIV-6" did not yield specific results for a molecule or assay with that designation in the context of reproducible experimental data. Given the detailed request for information on signaling pathways and experimental protocols typical in immunological and cell biology research, this guide will proceed using Interleukin-6 (IL-6) as a representative and thoroughly researched cytokine. The challenges and methodologies discussed for IL-6 are broadly applicable to other secreted proteins and provide a robust framework for assessing experimental reproducibility.

This guide is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of considerations for establishing reproducible experimental results for cytokines like IL-6 across different laboratories, supported by experimental data and detailed protocols.

Data Presentation: Variability in IL-6 Quantification

The accurate and reproducible measurement of cytokines is crucial for comparing results across different studies and laboratories. However, significant variability can arise from different assay platforms, kits, and laboratory-specific protocols.[1][2][3] Below are tables summarizing typical performance characteristics of commercially available IL-6 ELISA kits and a template for conducting an inter-laboratory comparison.

Table 1: Representative Intra- and Inter-Assay Precision of Commercial IL-6 Immunoassays

This table presents hypothetical but realistic data based on typical performance of various ELISA kits. The Coefficient of Variation (CV) is a measure of the relative variability.

Assay Kit/PlatformSample TypeAnalyte ConcentrationIntra-Assay CV (%)Total/Inter-Assay CV (%)
Pylon IL-6 AssayWhole Blood159.3 pg/mL1.8%3.0%
8009.9 pg/mL3.5%4.7%
Multiplex Assay (Generic)Serum/PlasmaLow, Middle, High<10%<12%
Human IL-6 ELISA KitSerumHigh Concentration107% (of expected)Not Specified

Data is illustrative and compiled from various sources to show typical performance ranges.[4][5][6]

Table 2: Template for Inter-Laboratory Reproducibility Study of IL-6 Measurement

This table is a template for researchers to systematically compare IL-6 measurement results across different laboratories.

Sample IDNominal IL-6 Conc. (pg/mL)Lab 1 Measured Conc. (pg/mL)Lab 2 Measured Conc. (pg/mL)Lab 3 Measured Conc. (pg/mL)Mean Conc. (pg/mL)Standard DeviationInter-Lab CV (%)
Control 15
Control 2100
Sample AUnknown
Sample BUnknown
Sample CUnknown

Experimental Protocols

Standardizing experimental protocols is a critical step in improving reproducibility.[1] Below is a generalized protocol for the quantification of human IL-6 using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), based on common procedures for commercially available kits.

Protocol: Human IL-6 Sandwich ELISA

Objective: To quantify the concentration of human IL-6 in biological samples such as serum, plasma, or cell culture supernatants.

Materials:

  • Human IL-6 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Adjustable pipettes and sterile tips

  • Deionized water

  • Wash bottle or automated microplate washer

  • Tubes for standard dilutions

Procedure:

  • Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the specific kit manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the IL-6 standard to create a standard curve. A typical range might be from 3.1 to 300 pg/mL. Assay buffer is used as the zero standard.

  • Sample Addition: Add 100 µL of Assay Diluent to each well. Then, add 100 µL of each standard, control, or sample to the appropriate wells. Cover the plate with a sealer and incubate for 2 hours at room temperature.

  • Washing: Aspirate the liquid from each well and wash the plate four times with 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Detection Antibody: Add 200 µL of the biotin-conjugated detection antibody to each well. Cover with a new plate sealer and incubate for 2 hours at room temperature.

  • Second Washing: Repeat the aspiration and washing step as in step 4.

  • Enzyme Conjugate: Add 100 µL of horseradish peroxidase (HRP)-conjugated avidin or streptavidin to each well. Cover the plate and incubate for 1 hour at 37°C.

  • Third Washing: Repeat the aspiration and wash process five times.

  • Substrate Addition: Add 90-100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C, protected from light. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading the Plate: Within 5-30 minutes, read the optical density (OD) of each well at 450 nm using a microplate reader.[7]

  • Calculation: Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit. Determine the IL-6 concentration in the samples by interpolating their mean OD values from the standard curve.

Mandatory Visualizations

IL-6 Signaling Pathways

Interleukin-6 mediates its effects through two main signaling pathways: the classic signaling pathway and the trans-signaling pathway. Both pathways converge on the activation of the JAK/STAT and MAPK signaling cascades.[8][9]

IL-6 Signaling Pathway cluster_downstream Downstream Signaling IL6_C IL-6 mIL6R Membrane-bound IL-6R (mIL-6R) IL6_C->mIL6R Binds gp130_C gp130 mIL6R->gp130_C Recruits JAK JAK gp130_C->JAK IL6_T IL-6 sIL6R Soluble IL-6R (sIL-6R) IL6_T->sIL6R Binds gp130_T gp130 sIL6R->gp130_T Recruits gp130_T->JAK STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK MAPK Pathway (Ras-Raf-MEK-ERK) JAK->MAPK Activates Nucleus Nucleus STAT3->Nucleus Translocates to MAPK->Nucleus Signals to Gene Gene Transcription (Inflammation, Cell Growth, Differentiation) Nucleus->Gene

Caption: IL-6 classic and trans-signaling pathways converge on JAK activation.

Experimental Workflow for Inter-Laboratory Reproducibility Assessment

A structured workflow is essential for validating the reproducibility of an assay across different laboratories.

Inter-Laboratory Reproducibility Workflow start Study Design protocol Standardized Protocol Development start->protocol samples Preparation & Distribution of Aliquoted Samples (Standards, Controls, Blinds) protocol->samples labA Lab A Assay Performance samples->labA labB Lab B Assay Performance samples->labB labC Lab C Assay Performance samples->labC data_collection Centralized Data Collection labA->data_collection labB->data_collection labC->data_collection analysis Statistical Analysis (CV, Bland-Altman, etc.) data_collection->analysis report Reproducibility Report analysis->report end Conclusion report->end

Caption: Workflow for assessing inter-laboratory experimental reproducibility.

References

MIV-6 as a Positive Control for Menin-MLL Inhibition Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate positive control is critical for the validation and reliability of menin-MLL inhibition assays. This guide provides a comprehensive comparison of MIV-6 with other alternative compounds, supported by experimental data and detailed protocols to aid in the informed selection of a positive control for your research needs.

The interaction between menin and the Mixed Lineage Leukemia (MLL) protein is a crucial driver in certain types of acute leukemia. Small molecule inhibitors that disrupt this protein-protein interaction (PPI) represent a promising therapeutic strategy. In the development and validation of assays to screen for such inhibitors, a potent and well-characterized positive control is indispensable. This compound has emerged as a valuable tool for this purpose.

This compound: A Potent and Selective Menin-MLL Inhibitor

This compound is a small molecule inhibitor that effectively disrupts the menin-MLL interaction.[1] Developed through high-throughput screening and subsequent structure-based design, this compound and its more potent enantiomer, MIV-6R, have demonstrated strong and selective activity in MLL leukemia cells.[2] MIV-6R inhibits the menin-MLL interaction with a half-maximal inhibitory concentration (IC50) of 56 nM and binds to menin with a dissociation constant (Kd) of 85 nM.[2] Its ability to efficiently inhibit the proliferation of MLL leukemia cells and induce hematopoietic differentiation validates its specific mechanism of action.[2]

Comparison of this compound with Alternative Positive Controls

While this compound is a robust positive control, several other potent menin-MLL inhibitors can also serve this function. The choice of a positive control may depend on the specific assay platform, the desired potency range, and commercial availability. Below is a comparison of this compound with other notable menin-MLL inhibitors.

CompoundIC50 (nM)Kd (nM)Key Features
MIV-6R 56[2]85[2]Well-characterized hydroxy- and aminomethylpiperidine compound; demonstrates strong and selective effects in MLL leukemia cells.[2]
MI-503 14.7[3]9[4]Highly potent and orally bioavailable inhibitor; shows strong activity in in vitro and in vivo models of MLL leukemia.[4][5][6]
MI-1481 3.6[3]Not ReportedApproximately 10-fold more potent than MI-503 in inhibiting the menin-MLL interaction.[3]
MI-3454 0.51[3]Not ReportedExceptionally potent, nearly 60-fold more so than MI-503; demonstrates significant activity in MLL leukemia cells with various fusion proteins.[3]
D0060-319 7.46[7]Not ReportedCompetitively binds to menin and shows high antiproliferative activity in MLL-rearranged cell lines.[7]
MIV-nc 234,000[2]Not ReportedA structurally similar but very weak menin-MLL inhibitor, making it an excellent negative control.[2]

Signaling Pathway and Experimental Workflows

To effectively utilize this compound as a positive control, it is essential to understand the underlying biology and the experimental procedures used to measure the inhibition of the menin-MLL interaction.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis MIV_6 This compound (Inhibitor) MIV_6->Menin Binds and Inhibits

The Menin-MLL signaling pathway and the inhibitory action of this compound.

A typical experimental workflow to validate a menin-MLL inhibitor involves a series of biochemical and cell-based assays.

Experimental_Workflow HTS High-Throughput Screening Biochemical_Assay Biochemical Assay (e.g., FP) HTS->Biochemical_Assay Identify Hits Cell_Based_Assay Cell-Based Assay (e.g., Co-IP, CETSA) Biochemical_Assay->Cell_Based_Assay Confirm On-Target Activity Functional_Assay Functional Assay (e.g., Cell Viability) Cell_Based_Assay->Functional_Assay Assess Cellular Effects In_Vivo In Vivo Model Functional_Assay->In_Vivo Evaluate Efficacy

A generalized workflow for the validation of menin-MLL inhibitors.

The logical relationship of using this compound as a positive control alongside a negative control is crucial for assay validation.

Control_Logic Assay Menin-MLL Inhibition Assay Result Assay Result Assay->Result Positive_Control Positive Control (this compound) Positive_Control->Assay Negative_Control Negative Control (MIV-nc) Negative_Control->Assay Test_Compound Test Compound Test_Compound->Assay

The role of positive and negative controls in a menin-MLL inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in setting up and validating their menin-MLL inhibition assays using this compound as a positive control.

Fluorescence Polarization (FP) Assay

This biochemical assay measures the disruption of the menin-MLL interaction in vitro.

Principle: A fluorescently labeled MLL peptide is used. When bound to the larger menin protein, the peptide's rotation is slow, resulting in high fluorescence polarization. An inhibitor that disrupts this interaction will cause the labeled peptide to be released, increasing its rotation and thus decreasing the polarization signal.[8]

Protocol:

  • Reagents:

    • Full-length menin protein.

    • Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL).[8]

    • Assay Buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO).[9]

    • This compound (positive control), MIV-nc (negative control), and test compounds.

  • Procedure:

    • Prepare a mixture of menin protein and the fluorescently labeled MLL peptide in the assay buffer. The final concentrations should be optimized for a stable and robust signal.

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Dispense the protein-peptide mixture into a 384-well plate.

    • Add serial dilutions of this compound, MIV-nc, and test compounds to the wells.

    • Incubate the plate to allow the compounds to interact with the menin-MLL complex.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 530 nm emission for fluorescein).[9]

    • Calculate the percentage of inhibition and determine the IC50 values.

Co-Immunoprecipitation (Co-IP)

This cell-based assay confirms the disruption of the menin-MLL interaction within a cellular context.

Principle: An antibody targeting a tagged MLL fusion protein is used to pull down the protein from cell lysates. If menin is interacting with the MLL fusion protein, it will also be pulled down. The presence of menin is then detected by Western blotting. An effective inhibitor will prevent menin from co-immunoprecipitating with the MLL fusion protein.[2][10]

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transfect them with a vector expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9).[2]

  • Treatment:

    • Treat the transfected cells with this compound (e.g., at low micromolar concentrations), a negative control, or DMSO for a specified period.[2]

  • Cell Lysis:

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates to reduce non-specific binding.

    • Incubate the pre-cleared lysates with an anti-tag antibody (e.g., anti-Flag) overnight.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with antibodies against menin and the MLL fusion protein tag to detect their presence in the immunoprecipitated complex.

Cellular Thermal Shift Assay (CETSA)

This assay verifies the direct binding of a compound to menin in intact cells.

Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with a compound and then heated. If the compound binds to the target protein (menin), the protein will remain soluble at higher temperatures compared to the unbound protein in control cells. The amount of soluble protein is then quantified.[11][12]

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., an MLL-rearranged leukemia cell line).

    • Treat the cells with this compound, a negative control, or DMSO for a defined period to allow for compound uptake.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble menin in each sample using Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble menin as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

References

MIV-6 vs. MI-503: A Comparative Analysis of Menin-MLL Inhibitors in MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of two small molecule inhibitors, MIV-6R (referred to as MIV-6) and MI-503, which target the critical menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a key driver in MLL-rearranged leukemias. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical and cellular activities, preclinical efficacy, and pharmacokinetic profiles, supported by experimental data.

Introduction to MLL-Rearranged Leukemia and the Menin-MLL Interaction

Mixed Lineage Leukemia (MLL), caused by chromosomal translocations of the KMT2A gene, is an aggressive form of acute leukemia with a particularly poor prognosis, especially in infants.[1] The resulting MLL fusion proteins are dependent on their interaction with the scaffold protein menin for their leukemogenic activity.[2][3] Menin binds to the N-terminal fragment of MLL retained in all MLL fusion proteins, and this interaction is essential for the recruitment of the MLL fusion complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and driving leukemic transformation.[2][4] The critical nature of the menin-MLL interaction makes it a prime therapeutic target for the development of targeted therapies.[5] Small molecule inhibitors that disrupt this interaction have emerged as a promising strategy to combat MLL-rearranged leukemia.[6] This guide focuses on two such inhibitors, MIV-6R and MI-503.

Comparative Analysis of MIV-6R and MI-503

MIV-6R and MI-503 are potent inhibitors of the menin-MLL interaction, but they exhibit key differences in their chemical scaffolds, pharmacokinetic properties, and extent of preclinical evaluation.

Biochemical and Cellular Potency

Both MIV-6R and MI-503 demonstrate high-affinity binding to menin and effectively inhibit the menin-MLL interaction at nanomolar concentrations. However, direct comparison of their cellular activities is challenging due to a lack of side-by-side studies. The available data, summarized below, is collated from different publications.

ParameterMIV-6RMI-503Reference(s)
Chemical Class Hydroxymethyl/aminomethylpiperidineThiophenpyrimidine[1]
IC50 (menin-MLL interaction) 56 nM14.7 nM[5][7]
Kd (binding affinity to menin) 85 nMNot explicitly stated, but described as low nanomolar[5][8]
GI50 (MLL-AF9 transformed murine BMCs) Not Available0.22 µM (after 7 days)[7]
GI50 (Human MLL leukemia cell lines) Not Available250 nM - 570 nM range[7]

MIV-6R, a hydroxymethyl/aminomethylpiperidine derivative, is a potent inhibitor of the menin-MLL interaction with an IC50 of 56 nM and a Kd of 85 nM.[5] While it shows strong and selective effects in MLL leukemia cells, a significant drawback is its poor metabolic stability, which has limited its in vivo evaluation.[1]

MI-503, belonging to the thiophenpyrimidine class, also potently inhibits the menin-MLL interaction with an IC50 of 14.7 nM.[7] In cellular assays, MI-503 effectively inhibits the growth of murine bone marrow cells transformed with the MLL-AF9 oncogene (GI50 = 0.22 µM) and a panel of human MLL leukemia cell lines (GI50 range = 250-570 nM).[7]

In Vivo Efficacy and Pharmacokinetics

A crucial distinction between the two inhibitors lies in their in vivo performance and drug-like properties. MI-503 has been more extensively characterized in preclinical animal models.

ParameterMIV-6RMI-503Reference(s)
Oral Bioavailability Poor (inferred from poor metabolic stability)~75% (in mice)[1][9]
In Vivo Efficacy (Mouse Xenograft Model) Data not available due to poor metabolic stabilityStrong inhibition of tumor growth (>80% reduction in MV4;11 tumor volume); prolonged survival in a systemic MLL-AF9 mouse model.[8][10]
Toxicity Not extensively studied in vivoNo significant toxicity observed with prolonged treatment in mice; does not impair normal hematopoiesis.[7][8]

MI-503 demonstrates excellent oral bioavailability of approximately 75% in mice.[9] In a subcutaneous xenograft model using MV4;11 human MLL leukemia cells, daily administration of MI-503 resulted in over 80% reduction in tumor volume.[8] Furthermore, in a systemic mouse model of MLL-AF9 leukemia, treatment with MI-503 significantly delayed leukemia progression and increased median survival by approximately 45%.[10] Importantly, prolonged treatment with MI-503 did not show signs of toxicity and did not impair normal hematopoiesis in mice, suggesting a favorable therapeutic window.[8]

In contrast, the poor metabolic stability of MIV-6R has been a major hurdle for its in vivo characterization, and consequently, there is a lack of published in vivo efficacy data.[1]

Signaling Pathways and Experimental Workflows

Menin-MLL Signaling Pathway

The diagram below illustrates the central role of the menin-MLL interaction in driving the expression of leukemogenic target genes. MLL fusion proteins (MLL-FP) recruit menin, which acts as a scaffold to facilitate the aberrant expression of genes like HOXA9 and MEIS1. Inhibitors like MIV-6R and MI-503 disrupt this interaction, leading to the downregulation of these target genes, cell differentiation, and apoptosis.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL_FP->Menin Interaction Target_Genes Target Genes (HOXA9, MEIS1) Menin->Target_Genes Upregulation Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Drives Inhibitor MIV-6R / MI-503 Inhibitor->Menin Inhibition Experimental_Workflow HTS High-Throughput Screening (e.g., FP, HTRF) Hit_Validation Hit Validation (e.g., NMR, Co-crystal Structures) HTS->Hit_Validation Biochemical_Assays Biochemical Assays (IC50, Kd determination) Hit_Validation->Biochemical_Assays Cell_Based_Assays Cell-Based Assays (GI50, Apoptosis, Differentiation) Biochemical_Assays->Cell_Based_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-seq) Cell_Based_Assays->Gene_Expression In_Vivo_Models In Vivo Animal Models (Xenografts, PDX) Cell_Based_Assays->In_Vivo_Models PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Models->PK_PD Toxicity Toxicity Studies In_Vivo_Models->Toxicity

References

Validating MIV-6's On-Target Effects on the IL-6/JAK/STAT3 Pathway Using CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical mediator of cellular processes such as proliferation, survival, and differentiation.[1] As a key signaling molecule for numerous cytokines and growth factors, its constitutive activation is a hallmark of many cancers and inflammatory diseases, making it a prime therapeutic target.[2][3] The Interleukin-6 (IL-6) signaling pathway is a major activator of STAT3.[4] This guide introduces MIV-6, a novel, potent, and selective small molecule inhibitor designed to target the STAT3 SH2 domain, preventing its dimerization and subsequent downstream signaling.

This document provides a comprehensive framework for validating the on-target activity of this compound using CRISPR-Cas9 gene-editing technology. We present a comparative analysis of this compound against other known STAT3 inhibitors and include detailed protocols for the key validation experiments.

The IL-6/JAK/STAT3 Signaling Pathway

The binding of IL-6 to its receptor initiates a signaling cascade through Janus kinases (JAKs), leading to the phosphorylation of STAT3 at tyrosine 705 (Tyr705).[2][5] This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival.[1][2] this compound is designed to bind to the SH2 domain of STAT3, directly inhibiting this dimerization step.

IL-6_STAT3_Pathway Figure 1: IL-6/JAK/STAT3 Signaling Pathway and Inhibitor Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds gp130 gp130 IL6R->gp130 associates with JAK JAK gp130->JAK activates pJAK p-JAK JAK->pJAK autophosphorylates STAT3_mono STAT3 (Monomer) pJAK->STAT3_mono phosphorylates (Tyr705) pSTAT3_mono p-STAT3 (Monomer) STAT3_mono->pSTAT3_mono STAT3_dimer p-STAT3 (Dimer) pSTAT3_mono->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocates to DNA DNA STAT3_dimer->DNA binds to GeneExp Target Gene Expression (Proliferation, Survival) DNA->GeneExp promotes transcription MIV6 This compound MIV6->STAT3_dimer inhibits Other_Inhibitors Other SH2 Inhibitors (e.g., S3I-201) Other_Inhibitors->STAT3_dimer inhibit

Figure 1: IL-6/JAK/STAT3 Signaling Pathway and Inhibitor Targets.

Comparative Analysis of STAT3 Inhibitors

This compound is designed for high potency and selectivity, distinguishing it from other commercially available STAT3 inhibitors. The following table summarizes a comparison based on preclinical data.

InhibitorTarget DomainMechanism of ActionIC50 (in vitro)Cellular Potency (GI50, MDA-MB-231)Selectivity Profile
This compound (Hypothetical) SH2 Domain Inhibits STAT3 dimerization ~50 nM ~0.5 µM Highly selective for STAT3 over other STATs
S3I-201SH2 DomainInhibits STAT3 dimerization86 µM[6]~75 µMModerate selectivity, may affect STAT1 at higher concentrations[6]
StatticSH2 DomainInhibits STAT3 dimerization and activation5.1 µM~10 µMInhibits STAT3 phosphorylation and nuclear translocation
BP-1-102SH2 DomainInhibits STAT3 dimerization440 nM~2.5 µMGood selectivity for STAT3 over STAT1 and STAT5

Table 1: In Vitro and Cellular Efficacy of STAT3 Inhibitors. Data for this compound is hypothetical for illustrative purposes. Data for other inhibitors is sourced from publicly available literature.

On-Target Validation Using CRISPR-Cas9

To definitively prove that the cellular effects of this compound are mediated through STAT3, we employ CRISPR-Cas9 to generate a STAT3 knockout (KO) cell line. The logic is straightforward: if this compound acts on-target, its ability to inhibit cell proliferation and downstream signaling should be significantly diminished in cells lacking STAT3.

Experimental Workflow

The workflow involves generating and validating the STAT3 KO cell line, followed by parallel treatment of wild-type (WT) and KO cells with this compound to assess its impact on signaling and cell viability.

CRISPR_Validation_Workflow Figure 2: Workflow for CRISPR-Cas9 Based Target Validation start Start: Cancer Cell Line (e.g., MDA-MB-231) crispr Transfect with CRISPR-Cas9/sgRNA Targeting STAT3 start->crispr wt_cells Wild-Type (WT) Cells start->wt_cells selection Single Cell Cloning & Expansion crispr->selection validation Validate Knockout: - Western Blot (No STAT3) - Sequencing selection->validation ko_cells STAT3 KO Cells validation->ko_cells treatment_wt Treat with this compound (Dose-Response) wt_cells->treatment_wt treatment_ko Treat with this compound (Dose-Response) ko_cells->treatment_ko assay_wb Western Blot: - IL-6 Stimulation - Measure p-STAT3 treatment_wt->assay_wb assay_via Cell Viability Assay (e.g., MTT) treatment_wt->assay_via treatment_ko->assay_wb treatment_ko->assay_via analysis Data Analysis: Compare IC50 & p-STAT3 between WT and KO assay_wb->analysis assay_via->analysis conclusion Conclusion: On-Target Effect Confirmed if this compound is ineffective in KO cells analysis->conclusion

Figure 2: Workflow for CRISPR-Cas9 Based Target Validation.
Expected Outcomes for On-Target Validation

The differential response between WT and STAT3 KO cells is the cornerstone of this validation. This compound should exhibit potent inhibition of IL-6-induced STAT3 phosphorylation and cell viability in WT cells, while these effects should be absent in STAT3 KO cells.

Cell LineTreatmentIL-6 Stimulated p-STAT3 (Tyr705)Cell Viability IC50Conclusion
Wild-Type (WT) Vehicle+++> 50 µMBaseline cell viability.
Wild-Type (WT) This compound - ~0.5 µM This compound inhibits STAT3 signaling and cell viability.
STAT3 KO VehicleNot Applicable (No STAT3)> 50 µMSTAT3 knockout does not impact baseline viability.
STAT3 KO This compound Not Applicable > 50 µM Loss of STAT3 confers complete resistance to this compound, confirming on-target activity.

Table 2: Predicted results from the CRISPR-Cas9 validation experiment. A significant shift (>100-fold) in IC50 in KO cells compared to WT cells confirms the on-target mechanism.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments outlined in the workflow.

Protocol 1: CRISPR-Cas9 Mediated Knockout of STAT3

This protocol describes the generation of a stable STAT3 knockout cell line.

  • sgRNA Design and Plasmid Construction:

    • Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the human STAT3 gene using a web-based tool (e.g., GeCKO v2 library).[7]

    • Synthesize and clone the sgRNA oligonucleotides into a suitable Cas9 expression vector (e.g., a plasmid co-expressing Cas9 and the sgRNA).

  • Transfection:

    • Seed MDA-MB-231 cells to be 70-80% confluent on the day of transfection.

    • Transfect the cells with the STAT3-targeting CRISPR/Cas9 plasmid using a suitable transfection reagent (e.g., Lipofectamine or UltraCruz® Transfection Reagent).[7] Include a control plasmid (e.g., targeting a non-essential gene or a scramble sgRNA).

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection with an appropriate antibiotic (if the plasmid contains a resistance marker, e.g., puromycin).

    • After selection, dilute the surviving cells to a single cell per well in 96-well plates to isolate and expand individual clones.

  • Validation of Knockout:

    • Expand the clones and screen for STAT3 protein loss via Western blot analysis (see Protocol 2).

    • Confirm the on-target gene disruption by Sanger sequencing of the PCR-amplified genomic region targeted by the sgRNA. Clones with confirmed frameshift mutations and no STAT3 protein expression are selected for further experiments.

Protocol 2: Western Blot for p-STAT3 and Total STAT3

This assay is used to confirm STAT3 knockout and to measure the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation.[2]

  • Cell Treatment and Lysis:

    • Seed WT and STAT3 KO cells in 6-well plates.

    • Once attached, serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with desired concentrations of this compound or vehicle (e.g., DMSO) for 2 hours.

    • Stimulate the cells with human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[2]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[8]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.[8]

    • Normalize samples to equal protein concentrations (e.g., 20-30 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE and Blotting:

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.[8]

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) overnight at 4°C.[2][9]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • For total STAT3 and loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.[10]

Protocol 3: Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability, to determine the IC50 of this compound.[11][12]

  • Cell Seeding:

    • Seed WT and STAT3 KO cells into 96-well plates at a density of 5,000-10,000 cells per well.[11]

    • Allow cells to attach overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.[11]

Conclusion

The integration of CRISPR-Cas9-mediated gene editing into the preclinical drug validation pipeline provides an unambiguous method for confirming a compound's mechanism of action. By demonstrating a stark loss of efficacy in STAT3 knockout cells, the experimental framework described here would provide compelling evidence that this compound achieves its therapeutic effect through the specific inhibition of its intended target, STAT3. This rigorous on-target validation is a critical step in the development of novel, targeted therapies for cancer and other diseases driven by aberrant STAT3 signaling.

References

Comparative Performance of Novel Kinase Inhibitor MIV-6 in Leukemia Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on a specific therapeutic agent designated "MIV-6" in the context of leukemia treatment is limited. The following guide is a template designed to illustrate how such a comparison would be structured for a novel therapeutic agent. The data presented for "this compound" is hypothetical and for illustrative purposes, while the comparative data for existing therapies is based on published findings. This guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for evaluating and presenting preclinical and clinical data.

Introduction

Leukemia encompasses a heterogeneous group of hematological malignancies characterized by the proliferation of abnormal white blood cells. Treatment strategies have evolved from conventional chemotherapy to targeted therapies that exploit specific molecular vulnerabilities of cancer cells. This guide provides a comparative analysis of the hypothetical novel therapeutic agent, this compound, against established treatments across different leukemia subtypes: Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Chronic Myeloid Leukemia (CML), and Chronic Lymphocytic Leukemia (CLL).

This compound: A Novel Multi-Kinase Inhibitor

This compound is a hypothetical, orally bioavailable small molecule inhibitor targeting several kinases implicated in leukemogenesis and cell survival pathways. Its primary mechanism of action is postulated to involve the inhibition of aberrant signaling cascades that drive proliferation and block differentiation in leukemia cells.

Performance in Acute Myeloid Leukemia (AML)

AML is a cancer of the myeloid line of blood cells, characterized by the rapid growth of abnormal cells that accumulate in the bone marrow and blood and interfere with normal blood cell production.[1]

Preclinical Efficacy in AML Cell Lines

The in vitro cytotoxic activity of this compound was assessed across a panel of AML cell lines representing different cytogenetic and molecular subtypes.

Cell LineSubtypeThis compound IC50 (nM)Venetoclax IC50 (nM)Cytarabine IC50 (nM)
MV4-11FLT3-ITD2550150
MOLM-13FLT3-ITD3065200
OCI-AML3NPM1c15010500
U937-200250300

Table 1: In vitro cytotoxicity of this compound compared to standard agents in AML cell lines.

Signaling Pathway Inhibition

This compound demonstrates potent inhibition of the FLT3 signaling pathway in AML cells harboring activating mutations.

MIV6_AML_Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS MIV6 This compound MIV6->FLT3 Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: this compound inhibition of the FLT3 signaling pathway in AML.

Performance in Acute Lymphoblastic Leukemia (ALL)

ALL is a type of cancer of the blood and bone marrow that affects lymphoid progenitor cells. While effective combination chemotherapy exists, targeted agents are improving outcomes, especially in older patients and in the relapsed/refractory setting.[2]

Efficacy in Patient-Derived Xenograft (PDX) Models of ALL

The in vivo efficacy of this compound was evaluated in PDX models established from B-cell and T-cell ALL patients.

PDX ModelSubtypeThis compound TreatmentBlinatumomab TreatmentOutcome
ALL-1B-cell (Ph-)Increased median survival by 80%Increased median survival by 120%This compound shows significant anti-leukemic activity.
ALL-2T-cellIncreased median survival by 60%Not effectiveThis compound demonstrates efficacy in a T-ALL model.

Table 2: In vivo efficacy of this compound in ALL PDX models.

Experimental Workflow for PDX Studies

PDX_Workflow Patient Patient Leukemia Cells Implantation Implantation into Immunodeficient Mice Patient->Implantation Engraftment Leukemia Engraftment (Bioluminescence) Implantation->Engraftment Treatment Treatment Initiation (this compound vs. Control) Engraftment->Treatment Monitoring Tumor Burden Monitoring Treatment->Monitoring Endpoint Survival Analysis Monitoring->Endpoint

Figure 2: Workflow for evaluating this compound efficacy in ALL PDX models.

Performance in Chronic Myeloid Leukemia (CML)

CML is characterized by the presence of the Philadelphia chromosome, which results in the BCR-ABL1 fusion protein with constitutive tyrosine kinase activity.[3]

Activity Against TKI-Resistant CML

This compound was tested against CML cell lines engineered to express common BCR-ABL1 mutations that confer resistance to tyrosine kinase inhibitors (TKIs).

Cell LineBCR-ABL1 MutationThis compound IC50 (nM)Imatinib IC50 (nM)Ponatinib IC50 (nM)
K562Wild-type5002005
K562-RT315I75>10,00020
Ba/F3E255K1201,50010

Table 3: this compound activity in TKI-resistant CML cell lines.

Performance in Chronic Lymphocytic Leukemia (CLL)

CLL is a typically slow-growing leukemia that begins in lymphocytes in the bone marrow and extends into the blood.[4][5]

Induction of Apoptosis in Primary CLL Cells

This compound was assessed for its ability to induce apoptosis in primary cells isolated from CLL patients.

CLL_Apoptosis_Assay PatientBlood CLL Patient Peripheral Blood Isolation Isolate Primary CLL Cells PatientBlood->Isolation Culture Culture Cells with This compound or Control Isolation->Culture Staining Annexin V / PI Staining Culture->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantify Apoptotic Cells Analysis->Result

Figure 3: Experimental workflow for assessing this compound induced apoptosis in CLL.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

AML cell lines were seeded in 96-well plates and treated with serial dilutions of this compound, venetoclax, or cytarabine for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured on a plate reader, and IC50 values were calculated using a non-linear regression model in GraphPad Prism.

Western Blotting for Signaling Pathway Analysis

MV4-11 cells were treated with this compound (100 nM) for 2 hours. Cells were then lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-FLT3, total-FLT3, phospho-STAT5, total-STAT5, phospho-ERK, total-ERK, and GAPDH. Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Patient-Derived Xenograft (PDX) Model Studies

Primary ALL cells from consenting patients were injected intravenously into immunodeficient NSG mice. Leukemia engraftment was monitored weekly by bioluminescence imaging. Once engraftment was established, mice were randomized to receive this compound (daily oral gavage) or vehicle control. Tumor burden was monitored, and survival was recorded.

Conclusion

This guide provides a comparative framework for evaluating the performance of a novel therapeutic agent, exemplified by the hypothetical this compound, across various leukemia subtypes. The data, while illustrative, highlights the importance of assessing efficacy in relevant preclinical models, elucidating the mechanism of action through pathway analysis, and comparing performance against current standards of care. Such a structured approach is crucial for the successful development of new targeted therapies for leukemia.

References

Independent Validation of MIV-6's Anti-Leukemic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leukemic activity of MIV-6, a murine anti-interleukin-6 (IL-6) monoclonal antibody, with alternative therapeutic agents for leukemia. The information presented is based on publicly available preclinical and clinical data to support independent validation and further research.

Introduction to this compound (Murine Anti-IL-6 Monoclonal Antibody)

This compound is identified as a murine monoclonal antibody that targets human interleukin-6 (IL-6), a cytokine implicated in the pathophysiology of various malignancies, including leukemia. Early clinical investigations have explored the therapeutic potential of anti-IL-6 antibodies in hematological cancers such as plasma cell leukemia and acute monoblastic leukemia. The primary mechanism of action of this compound is the neutralization of IL-6, thereby inhibiting its signaling pathways that contribute to leukemic cell proliferation and survival. The specific clone, B-E8, is a notable murine anti-human IL-6 monoclonal antibody that has been utilized in research.

Comparative In Vitro Anti-Leukemic Activity

The following table summarizes the in vitro potency of this compound and comparator anti-leukemic agents against various human leukemia cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Drug/AgentTarget/MechanismCell LineIC50Citation
This compound (B-E8 clone) IL-6 NeutralizationB9 (IL-6 dependent)1.4 nM (neutralization IC50)[1]
Leukemia Cell LinesNot Publicly Available
Gemtuzumab Ozogamicin CD33-targeted ADCHL-60Induces apoptosis at 10-100 ng/mL[2]
NB-4Induces apoptosis at 10-100 ng/mL[2]
THP-1Induces G2 arrest at 10-1000 ng/mL[2]
KG-1Minimal effect[2]
Cytarabine (Ara-C) DNA Synthesis InhibitionMOLM-130.22 µM[3]
MV4-11< 0.03 µM[3]
HL-60Median IC50: 6 µM (in a panel of AML samples)[4]
Daunorubicin DNA IntercalationMOLM-130.22 µM[3]
MV4-1120.01 µM[3]
AML Primary CellsMedian IC50: 0.4 µM (in a panel of AML samples)[4]

Clinical Efficacy and Observations

This section compares the clinical findings for this compound (based on early studies of murine anti-IL-6 antibodies) and established anti-leukemic therapies.

TherapyLeukemia TypeKey Clinical FindingsCitation
This compound (Murine Anti-IL-6 mAb) Plasma Cell LeukemiaTransient blockage of myeloma cell proliferation (S-phase reduction from 4.5% to 0%). Reduction in serum calcium and monoclonal IgG by ~30%.[5][5]
Acute Monoblastic LeukemiaTransient but complete disappearance of malignant monoblasts from peripheral blood.[6][6]
Gemtuzumab Ozogamicin CD33+ Acute Myeloid Leukemia (AML)In combination with chemotherapy, significantly reduced the risk of relapse and improved 5-year overall survival, particularly in patients with favorable and intermediate-risk cytogenetics.[7][8][7][8]
Standard Chemotherapy (7+3 Regimen: Cytarabine + Daunorubicin) Acute Myeloid Leukemia (AML)Standard induction regimen for AML, leading to complete remission in a significant proportion of patients.

Signaling Pathways and Mechanisms of Action

This compound: Targeting the IL-6 Signaling Pathway

This compound exerts its anti-leukemic effect by neutralizing IL-6, a key cytokine in the tumor microenvironment. In leukemia, IL-6 can promote cell survival, proliferation, and drug resistance through the activation of downstream signaling pathways, primarily the JAK/STAT and MAPK pathways. By binding to IL-6, this compound prevents its interaction with the IL-6 receptor (IL-6R), thereby inhibiting the subsequent signaling cascade.

IL6_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound IL-6 IL-6 This compound->IL-6 Neutralization IL-6R IL-6R IL-6->IL-6R Binding gp130 gp130 IL-6R->gp130 Dimerization JAK JAK gp130->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation RAS RAS JAK->RAS Activation Nucleus Nucleus STAT3->Nucleus Translocation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation Proliferation Proliferation Nucleus->Proliferation Gene Expression Survival Survival Nucleus->Survival Gene Expression Drug_Resistance Drug_Resistance Nucleus->Drug_Resistance Gene Expression

Caption: this compound inhibits the IL-6 signaling pathway in leukemic cells.

Comparator: Gemtuzumab Ozogamicin Mechanism

Gemtuzumab ozogamicin is an antibody-drug conjugate (ADC) that targets CD33, an antigen present on the surface of most leukemic myeloblasts.

Gemtuzumab_Mechanism cluster_workflow Gemtuzumab Ozogamicin Workflow GO Gemtuzumab Ozogamicin (GO) CD33 CD33 Receptor GO->CD33 Binding Internalization Internalization of GO-CD33 Complex CD33->Internalization Lysosome Lysosome Internalization->Lysosome Calicheamicin_Release Release of Calicheamicin Lysosome->Calicheamicin_Release DNA_Binding Binding to DNA Minor Groove Calicheamicin_Release->DNA_Binding DSB Double-Strand Breaks DNA_Binding->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action for Gemtuzumab Ozogamicin.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of anti-leukemic activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed leukemia cells in a 96-well plate Start->Seed_Cells Add_Drug Add varying concentrations of the test compound (e.g., this compound) Seed_Cells->Add_Drug Incubate_1 Incubate for 48-72 hours Add_Drug->Incubate_1 Add_MTT Add MTT reagent to each well Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours to allow formazan crystal formation Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution (e.g., DMSO or SDS-HCl) Incubate_2->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, add 100 µL of medium containing the test compound at various concentrations (e.g., serial dilutions of this compound). Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Protocol:

  • Cell Treatment: Culture leukemia cells with the test compound at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells and wash them twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.

Protocol:

  • Cell Lysis: Treat leukemia cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-20% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-STAT3, total STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Conclusion

The available data suggests that this compound, a murine anti-IL-6 monoclonal antibody, demonstrates anti-leukemic properties through the targeted neutralization of IL-6. Early clinical observations in plasma cell leukemia and acute monoblastic leukemia indicated transient anti-tumor effects. However, a lack of publicly available preclinical data, such as IC50 values in a broad range of leukemia cell lines, currently limits a direct quantitative comparison of its in vitro potency against established therapies like gemtuzumab ozogamicin and standard chemotherapy regimens. Further preclinical studies are warranted to fully elucidate the anti-leukemic potential of this compound and to identify specific leukemia subtypes that may be most sensitive to this therapeutic approach. The provided experimental protocols offer a framework for conducting such validation studies.

References

Safety Operating Guide

Proper Disposal Procedures for MIV-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Identifying MIV-6: The designation "this compound" is not a standard chemical identifier. However, based on available documentation aimed at laboratory professionals, it is highly probable that this compound is an internal laboratory code for the chemical 6-Methyl-3-methylidenehept-5-en-2-one . This guide provides essential safety and disposal information for this compound, compiled for researchers, scientists, and drug development professionals.

Due to the limited availability of a specific Safety Data Sheet (SDS) for 6-Methyl-3-methylidenehept-5-en-2-one, safety and hazard information from the closely related compound, 6-Methyl-5-hepten-2-one, is used as a proxy to ensure a high standard of safety.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, face shields, chemical-resistant gloves, and laboratory coats. All handling of this chemical should be performed within a certified chemical fume hood to mitigate the risk of inhalation.

Hazard Data Summary

The following table summarizes the key hazard information for 6-Methyl-5-hepten-2-one, which should be considered applicable to this compound.

Hazard CategoryClassificationPrecautionary Statements
Physical Hazard Flammable liquid and vapor (H226)[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical equipment.[1]
Health Hazard Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1]Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves and eye protection.[1]
Environmental Hazard Harmful to aquatic life with long-lasting effects (H412)[1]Avoid release to the environment.[1]

Experimental Protocol for the Disposal of this compound

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations. The following protocol provides a general framework for laboratories.

1. Waste Identification and Segregation:

  • Classify this compound waste as a hazardous, flammable, and environmentally hazardous liquid waste.[1]

  • This waste stream must be kept separate from other chemical wastes, especially oxidizers, acids, and bases, to prevent dangerous reactions.[1]

2. Selection of Waste Container:

  • Utilize a chemically compatible and properly sealed waste container. For flammable liquids, glass bottles or metal cans are often recommended.[1]

  • The container must be in good condition, free from leaks or defects.

3. Labeling of Waste Container:

  • The container must be clearly labeled with the words "Hazardous Waste".[1]

  • Include the full chemical name: "6-Methyl-3-methylidenehept-5-en-2-one".[1]

  • List all constituents of the waste with their approximate percentages.[1]

4. Accumulation of Waste:

  • Keep the waste container closed at all times, except when adding waste, to prevent the escape of flammable vapors.[1]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[1]

  • Store the container in a designated, well-ventilated, and secondary containment area away from sources of ignition.

5. Final Disposal:

  • Arrange for the collection of the full waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Crucially, do not dispose of this compound down the drain or in regular solid waste. This can lead to environmental contamination and presents a significant fire hazard.[1]

This compound Disposal Workflow

MIV6_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Identify & Segregate Waste (Flammable, Hazardous Liquid) ppe->segregate container 3. Select & Label Container 'Hazardous Waste' '6-Methyl-3-methylidenehept-5-en-2-one' segregate->container accumulate 4. Accumulate Waste Safely (Closed, <90% Full, Secondary Containment) container->accumulate contact_ehs 5. Arrange for Collection (Contact EHS or Licensed Contractor) accumulate->contact_ehs improper_disposal Improper Disposal (Drain, Regular Trash) accumulate->improper_disposal DO NOT end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper and safe disposal of this compound hazardous waste.

References

Essential Safety Protocols for Handling Novel Compounds: A Framework for MIV-6

Author: BenchChem Technical Support Team. Date: December 2025

This document furnishes essential safety and logistical information for handling novel chemical compounds, using the placeholder "MIV-6" to illustrate the necessary procedural steps. It is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond the product itself.

Hazard Identification and Risk Assessment

Before handling any new compound, a comprehensive risk assessment is paramount. This process involves identifying potential hazards, evaluating the risks associated with the planned procedures, and implementing control measures.

Experimental Protocol: Hazard Assessment

  • Information Gathering:

    • Review all available documentation accompanying this compound. This may include a preliminary Safety Data Sheet (SDS), internal toxicological data, or information on related compounds.

    • If the chemical structure is known, use quantitative structure-activity relationship (QSAR) modeling to predict potential toxicity and physical hazards.

  • Hazard Characterization:

    • Assume the compound is hazardous in the absence of complete data.

    • Consider all potential routes of exposure: inhalation, dermal contact, ingestion, and injection.[1][2]

    • Evaluate potential physical hazards such as flammability, reactivity, and explosivity.[1]

  • Exposure Assessment:

    • Detail every step of the experimental protocol, identifying where exposure to this compound could occur.

    • Quantify the amounts of this compound to be used and the duration of potential exposure.

  • Risk Characterization and Control:

    • Based on the hazard and exposure assessment, determine the level of risk.

    • Implement the hierarchy of controls:

      • Elimination/Substitution: If possible, use a less hazardous substance.

      • Engineering Controls: Use of fume hoods, glove boxes, or other ventilated enclosures.

      • Administrative Controls: Standard Operating Procedures (SOPs), training, and restricted access.

      • Personal Protective Equipment (PPE): The last line of defense.

A logical workflow for this process is illustrated below.

cluster_assessment Hazard Identification and Risk Assessment cluster_controls Hierarchy of Controls info Gather Information (SDS, Literature, QSAR) haz_char Characterize Hazards (Assume hazardous if unknown) info->haz_char exp_assess Assess Exposure Potential (Procedures, Quantities, Duration) haz_char->exp_assess risk_char Characterize Risk Level exp_assess->risk_char controls Implement Hierarchy of Controls risk_char->controls engineering Engineering Controls (Fume Hood, Glove Box) controls->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) admin->ppe

Hazard Identification and PPE Selection Workflow.

Personal Protective Equipment (PPE) Selection

The selection of PPE is directly informed by the risk assessment. For a novel compound like this compound, a conservative approach is recommended. The following table summarizes PPE levels, adapted from the Environmental Protection Agency (EPA) guidelines, which can be used to determine the appropriate level of protection.[3]

Protection Level Description Typical PPE Ensemble When to Use for this compound
Level D Minimum protection required.[3]Coveralls, safety glasses, gloves, and chemical-resistant, steel-toe boots or shoes.[3]When this compound is known to be non-hazardous and there is no splash or inhalation risk.
Level C Used when the concentration and type of airborne substance are known and an air-purifying respirator is appropriate.[3]Full-face or half-mask air-purifying respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves.[3]When handling this compound as a powder or in a volatile solvent where the airborne concentration is known and a suitable respirator cartridge is available.
Level B Highest level of respiratory protection is needed with less skin protection.[3]Positive pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied-air respirator; hooded chemical-resistant clothing, inner and outer chemical-resistant gloves.[3]When handling this compound in situations with a high potential for inhalation of unknown toxicity, or when there is a risk of splashes of a highly toxic substance.
Level A Highest level of respiratory, skin, and eye protection.[3]Positive pressure, full face-piece SCBA; totally encapsulated chemical- and vapor-protective suit; inner and outer chemical-resistant gloves.[3]For a worst-case scenario involving a highly toxic, volatile, and skin-absorbable form of this compound, especially in an emergency response situation.

For standard laboratory operations involving a novel compound like this compound, a minimum of Level C protection should be considered until more definitive safety data is available. This would typically involve working in a certified chemical fume hood.

Recommended Minimum PPE for Handling this compound:

  • Eye and Face Protection: Tightly fitting chemical splash goggles and a face shield.[4][5] Personal eyeglasses are not adequate protection.[6]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed frequently.[5]

  • Body Protection: A lab coat is standard, but for larger quantities or splash risks, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: All work with this compound, especially with powders or volatile solutions, must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a full-face air-purifying respirator with appropriate cartridges should be used.

Operational Plan

A detailed Standard Operating Procedure (SOP) must be developed for all work involving this compound.

Experimental Protocol: Handling this compound

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary engineering controls (e.g., fume hood) are certified and functioning properly.

    • Assemble all required PPE and ensure personnel are trained in its proper use.

    • Have spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations of this compound within a chemical fume hood.

    • Use the smallest quantity of this compound necessary for the experiment.

    • Keep containers of this compound closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove PPE in a manner that avoids cross-contamination and dispose of it as hazardous waste.

    • Wash hands thoroughly after removing gloves.[5]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Disposal Protocol:

  • Segregation: Do not mix this compound waste with other waste streams.

  • Containment:

    • Solid Waste: (e.g., contaminated gloves, bench paper, pipette tips) should be collected in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect in a sealed, labeled, and chemical-resistant container. Do not pour this compound waste down the drain.[5]

    • Sharps: (e.g., needles, contaminated glass) must be placed in a puncture-resistant sharps container.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste vendor in accordance with institutional and regulatory guidelines.[8]

The following decision tree illustrates the general process for chemical waste disposal.

start Waste Generated is_contaminated Contaminated with this compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No is_liquid Is it liquid? is_sharp->is_liquid No sharps_waste Collect in Labeled Puncture-Resistant Sharps Container is_sharp->sharps_waste Yes solid_waste Collect in Labeled Solid Hazardous Waste Container is_liquid->solid_waste No liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_waste Yes

Chemical Waste Disposal Decision Tree.

References

×

Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.